It is crucial to distinguish 1-aminoethanol from its more common structural isomer, 2-aminoethanol (commonly known as ethanolamine). The difference lies in the position of the functional groups [1]:
| Feature | This compound | 2-Aminoethanol (Ethanolamine) |
|---|---|---|
| IUPAC Name | 1-Aminoethan-1-ol [1] | 2-Aminoethan-1-ol [2] |
| Chemical Formula | C₂H₇NO [1] | C₂H₇NO [3] |
| Structure | CH₃-CH(NH₂)-OH [1] | H₂N-CH₂-CH₂-OH [3] |
| Functional Groups | Secondary alcohol, primary amine on the same carbon | Primary alcohol, primary amine |
| Stereochemistry | Chiral center (carbon with four different substituents); has two stereoisomers [1] | Achiral [1] |
| Commercial/Research Significance | Mainly of theoretical interest; not a pure material [1] | Of considerable importance in commerce and biology [1] [4] |
The structure of this compound can be visualized and its chiral nature understood with the following diagram:
Structure of this compound showing its chiral center.
The table below summarizes the basic quantitative data for this compound and, for comparison, its isomer 2-aminoethanol.
| Property | This compound | 2-Aminoethanol (for comparison) |
|---|---|---|
| Molecular Mass | 61.084 g·mol⁻¹ [1] | 61.1 g·mol⁻¹ [3] |
| Physical State | Information limited; exists in solution [1] | Colourless, viscous, hygroscopic liquid [3] |
| Boiling Point | Not specified in available literature | 171°C [3] |
| Melting Point | Not specified in available literature | 10°C [3] |
| Density | Not specified in available literature | 1.02 (water = 1) [3] |
| Solubility in Water | Information limited; formed in aqueous ammonia [1] | Freely soluble [3] |
| Flash Point | Not specified in available literature | 85°C (closed cup) [3] |
This compound is not typically isolated as a pure compound. The primary method of its formation is in solution as an intermediate.
For professionals in drug development, the following points are critical:
Given the lack of pure this compound, studying it would likely involve investigating its formation and role in reaction systems. The following workflow outlines a potential experimental approach:
A proposed workflow for studying this compound as an intermediate.
The structural isomerism between 1-aminoethanol and 2-aminoethanol represents a fundamental case study in molecular architecture with profound implications across chemical, biological, and pharmaceutical domains. These isomeric compounds share the identical molecular formula (C₂H₇NO) yet exhibit dramatically different chemical behavior, biological activity, and commercial applications due to the distinct positioning of their functional groups. While 2-aminoethanol (commonly known as ethanolamine or MEA) constitutes a commercially significant compound with extensive industrial applications and biological relevance, this compound remains primarily of theoretical interest, existing mainly as a reactive intermediate rather than an isolatable compound. This technical guide provides an in-depth comparative analysis of these isomers, examining their structural characteristics, synthesis pathways, experimental characterization methods, biological significance, and practical applications, with particular emphasis on implications for pharmaceutical development and biochemical research.
The positional isomerism exhibited by these compounds results from the location of the amino group on different carbon atoms relative to the hydroxyl group. In 2-aminoethanol, both functional groups reside on terminal carbon atoms, creating a 1,2-aminoalcohol structure that enables unique chemical properties and biological functionality. In contrast, this compound features both functional groups attached to the same carbon atom, creating a α-aminoalcohol structure that confers significantly different reactivity and stability characteristics. This fundamental structural distinction propagates through all aspects of their chemical and biological behavior, making their comparative study particularly instructive for researchers exploring structure-activity relationships in drug development.
The core structural distinction between this compound and 2-aminoethanol lies in the relative positioning of their functional groups, which fundamentally dictates their chemical behavior and stability:
2-Aminoethanol (Ethanolamine): This isomer possesses a linear structure with the amino group positioned on the terminal carbon (C2) of the ethanol chain, formally designated as 2-aminoethan-1-ol according to IUPAC nomenclature. This configuration creates a 1,2-disubstituted ethane framework with the hydroxyl and amino groups on adjacent carbon atoms, allowing for potential intramolecular interactions while maintaining molecular stability. The structure enables a gauche conformation that facilitates intramolecular hydrogen bonding between the hydroxyl hydrogen and the amino nitrogen, significantly influencing both its chemical reactivity and physical properties. [1] [2]
This compound: In this structural isomer, both the amino and hydroxyl functional groups are attached to the same carbon atom, creating an α-aminoalcohol structure formally named 1-aminoethan-1-ol. This arrangement results in a sterically congested molecular environment where the central carbon atom bears four different substituents (methyl group, amino group, hydroxyl group, and hydrogen), creating a chiral center with two possible stereoisomers (R and S configurations). Unlike its structural isomer, this compound demonstrates limited stability as an isolated compound and primarily exists as an intermediate in chemical reactions or in equilibrium mixtures. [3]
Table 1: Comparative Properties of Aminoethanol Isomers
| Property | This compound | 2-Aminoethanol (MEA) |
|---|---|---|
| Molecular Formula | C₂H₇NO | C₂H₇NO |
| IUPAC Name | 1-aminoethan-1-ol | 2-aminoethan-1-ol |
| Molecular Weight | 61.084 g·mol⁻¹ | 61.084 g·mol⁻¹ |
| Functional Group Position | Amino and hydroxyl on same carbon | Amino and hydroxyl on adjacent carbons |
| Chirality | Chiral center (two enantiomers) | Achiral |
| Stability | Not isolatable (exists as intermediate) | Stable, commercially available |
| Natural Occurrence | Laboratory/chemical intermediate | Natural phospholipid component |
| Primary Significance | Theoretical/chemical intermediate | Industrial, biological, commercial |
The intramolecular hydrogen bonding capabilities of these isomers differ substantially due to their structural arrangements. 2-Aminoethanol readily forms a five-membered intramolecular hydrogen bond between the hydroxyl hydrogen and amino nitrogen, adopting a gauche conformation that stabilizes the molecular structure. Experimental studies using microwave and IR spectroscopy combined with ab initio calculations confirm that the most stable conformer in isolated conditions adopts a folded gauche geometry that facilitates this intramolecular OH⋯N hydrogen bond. In condensed phases, however, intermolecular OH⋯N bonds become predominant over intramolecular ones, with the dominant conformation of monomeric units involving weak intramolecular NH⋯O hydrogen bonds instead. [2]
In contrast, this compound lacks the geometric constraints necessary for forming stable intramolecular hydrogen bonds without significant ring strain, contributing to its inherent instability. The steric hindrance created by two functional groups attached to the same carbon atom, combined with the electronic effects of an α-aminoalcohol structure, predisposes this compound toward decomposition or participation in further reactions rather than existing as a stable isolate. [3]
The industrial synthesis of 2-aminoethanol has been optimized for large-scale production to meet commercial demand, employing efficient gas-phase reactions:
Ethylene Oxide Amination: The primary industrial manufacturing method involves reacting ethylene oxide with aqueous ammonia under controlled conditions. This process typically occurs at elevated temperatures and pressures in a continuous reactor system, producing a mixture of ethanolamines that includes monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA). The product distribution can be controlled through stoichiometric ratios of reactants, with excess ammonia favoring MEA production. This industrial route, developed by Ludwig Knorr in 1897 and subsequently optimized, enables the separation of products through fractional distillation, yielding high-purity monoethanolamine suitable for various applications. The reaction proceeds via nucleophilic ring opening of the strained ethylene oxide molecule by ammonia, followed by proton transfer. [1]
Historical Context: The ethanolamines were first discovered in 1860 by Charles Adolphe Wurtz, who attempted to react 2-chloroethanol with ammonia solution while studying ethylene oxide derivatives. However, Wurtz was unable to isolate the free bases or separate the resulting salts. It was not until Knorr's development of the modern industrial route that pure MEA became commercially available, though significant industrial importance only emerged after WWII with the expansion of ethylene oxide production capabilities. [1]
Table 2: Synthetic Approaches for Aminoethanol Compounds
| Synthetic Method | Starting Materials | Conditions | Primary Product |
|---|---|---|---|
| Industrial Amination | Ethylene oxide, aqueous ammonia | Elevated temperature/pressure | MEA/DEA/TEA mixture |
| Reductive Amination | Aldehyde, 2-aminoethanol, NaBH₄ | Methanol, room temperature | Substituted ethanolamine derivatives |
| Döbereiner's Method | Acetaldehyde, ammonia gas | Room temperature, equilibrium | This compound (in situ) |
| Enzymatic Decarboxylation | Serine | Biological systems | 2-aminoethanol (MEA) |
The laboratory synthesis of this compound follows fundamentally different pathways due to its instability as an isolated compound:
In Situ Formation: this compound exists in equilibrium in solutions containing acetaldehyde and aqueous ammonia, first prepared by Johann Wolfgang Döbereiner in 1833. This equilibrium mixture forms through nucleophilic addition of ammonia to the carbonyl carbon of acetaldehyde, followed by tautomerization to the stable aminoalcohol form. The empirical formula was first determined by Justus von Liebig in 1835, while the structure with the hydroxyl and amino groups on the same carbon atom remained unproven until 1877, when Robert Schiff conclusively demonstrated the CH₃CH(OH)NH₂ structure. [3]
Intermediate in Organic Synthesis: this compound functions as a proposed intermediate in the Strecker reaction for alanine synthesis, where it forms through addition of ammonia to acetaldehyde-derived intermediates before subsequent transformation to the amino acid. Computational studies using DFT calculations have confirmed the role of proton transfers in this reaction mechanism, with this compound serving as a key transient species. [3]
For specialized 2-aminoethanol derivatives, reductive amination protocols provide effective synthetic routes. One documented methodology involves reacting an aromatic aldehyde (10 mmol) with 2-aminoethanol (0.61 g, 10 mmol) in the presence of sodium sulfate (1.42 g, 10 mmol) in methanol (20 mL) for 2 hours at room temperature. After removing the drying agent, the solution is treated with sodium borohydride (0.19 g, 5 mmol) in ice water and stirred for 1 hour. The product is then extracted with dichloromethane, washed with water, and purified by column chromatography on silica gel using petroleum ether/ethyl acetate gradients as eluent. [4]
The structural elucidation and differentiation of aminoethanol isomers relies heavily on spectroscopic techniques, with each method providing complementary information about molecular structure and interactions:
Infrared Spectroscopy: IR spectroscopy provides critical insights into hydrogen bonding patterns and functional group interactions in aminoethanol compounds. The NIST Chemistry WebBook contains reference IR spectra for 2-aminoethanol, displaying characteristic absorption bands associated with O-H, N-H, and C-N stretching vibrations. These spectra, collected using dispersive instruments with KBr plates in transmission mode, reveal how intramolecular hydrogen bonding affects molecular conformation. Advanced IR-UV double resonance techniques have been employed to study cluster formations between 2-naphthyl-1-ethanol and 2-aminoethanol derivatives, identifying both "O addition" and "N addition" complexes with distinct hydrogen bonding arrangements. These studies demonstrate that 2-aminoethanol can exist in multiple conformations where either the OH or NH group participates in intermolecular hydrogen bonding while maintaining or disrupting the intramolecular hydrogen bond. [5] [2]
Mass Spectrometry: Recent studies using XUV-UV pump-probe schemes have investigated the fragmentation dynamics of ethanol and 2-aminoethanol following two-photon double ionization. These experiments reveal that both compounds produce H₃⁺ ions through roaming mechanisms involving neutral H₂ fragments that transiently wander around the dicationic fragment before abstracting a proton. Surprisingly, no kinetic isotope effect was observed in ethanol-D₆, in contrast to previous studies on methanol, indicating fundamental differences in reaction pathway energetics. For 2-aminoethanol, the additional NH₂ group introduces alternative roaming pathways and may participate in proton donation or acceptance, modifying the fragmentation dynamics compared to simple ethanol. [6]
Computational chemistry provides invaluable insights into the conformational preferences and electronic properties of aminoethanol isomers:
Conformational Analysis: Ab initio calculations at the B3LYP/6-31G level have elucidated the conformational landscape of 2-aminoethanol, revealing that the most stable conformer adopts a gauche geometry that facilitates intramolecular OH⋯N hydrogen bonding. The different conformers are classified according to notation using three letters, where the central capital letter (G, G′, T) relates to the N-C-C-O dihedral angle (approximately +60°, -60°, and 180°, respectively), while the preceding and following letters describe the C-C-O-H and C-N-C-C dihedral angles. These calculations demonstrate that folded gauche conformers dominate in isolated molecules, while extended forms become more prevalent in condensed phases where intermolecular interactions compete with intramolecular hydrogen bonding. [2]
Hydrogen Bonding Networks: DFT calculations have been employed to model the structural configurations of hydrogen-bonded complexes between 2-aminoethanol derivatives and chiral aromatic alcohols. These studies identify two primary types of addition complexes: "O addition" complexes where the alcoholic OH group of the chromophore acts as a proton donor toward the O atom of the aminoalcohol, and "N addition" complexes where the intramolecular H-bond of 2-aminoethanol is disrupted, with both functional groups bridging between the OH and π-system of the chromophore. The stability of these complexes is influenced by methyl substitution on the amino group, which affects the strength of intramolecular hydrogen bonding. [2]
The following diagram illustrates the key experimental workflow for characterizing aminoethanol isomers and their hydrogen-bonded complexes:
Experimental workflow for structural characterization of aminoethanol compounds
The biological significance of 2-aminoethanol far exceeds that of its structural isomer, with fundamental roles in cellular structure and signaling:
Membrane Constituents: 2-Aminoethanol serves as the second-most-abundant head group for phospholipids in biological membranes, particularly in the formation of phosphatidylethanolamine. This phospholipid represents a fundamental building block of cellular membranes across diverse organisms, with particularly high abundance in prokaryotes. The bifunctional nature of 2-aminoethanol, containing both hydrogen bond donor and acceptor groups, contributes to the structural properties and dynamics of lipid bilayers. Recent evidence indicates that MEA molecules exist not only terrestrially but also in interstellar space, suggesting potentially universal significance in chemical evolution. [1]
Biochemical Precursors: In biological systems, 2-aminoethanol can be formed through enzymatic decarboxylation of serine, providing a metabolic pathway for its production. Once formed, it serves as a precursor for various bioactive molecules, including a class of antihistamines identified as ethanolamines that includes carbinoxamine, clemastine, dimenhydrinate, chlorphenoxamine, diphenhydramine, and doxylamine. The biodegradation of MEA occurs through the B₁₂-dependent enzyme ethanolamine ammonia-lyase, which catalyzes its conversion to acetaldehyde and ammonia via initial H-atom abstraction. [1]
The N-acyl ethanolamine derivatives of 2-aminoethanol represent particularly significant biological signaling molecules:
Anandamide (AEA): Designated N-arachidonoyl ethanolamine, anandamide was identified as the first endogenous cannabinoid in 1992, binding to CB1 receptors that are activated by THC. This 2-aminoethanol derivative is primarily synthesized from the membrane phospholipid precursor N-acyl phosphatidylethanolamine (NAPE) through the action of a NAPE-specific phospholipase D (NAPE-PLD). The biosynthetic pathway involves calcium-dependent N-acyl transferase activity that transfers arachidonic acid from the sn-1 position of a phospholipid to the primary amine group of phosphatidylethanolamine, forming NAPE, which is subsequently cleaved to release anandamide. [7]
Other Bioactive NAE Derivatives: While anandamide represents the most famous lipoamine signaling molecule, it is not the most abundant. N-palmitoyl ethanolamine (PEA), the conjugate of palmitic acid and ethanolamine, was likely the first NAE characterized and is considerably more abundant in rodent brain, liver, and skeletal muscle. Similarly, N-oleoyl ethanolamine (OEA) exhibits activity at PPAR-α receptors with analgesic, anti-inflammatory, and anorexic effects. Other ethanolamine derivatives including N-stearoyl ethanolamine and N-docosahexaenoyl ethanolamine demonstrate various physiological activities ranging from anti-inflammatory properties to TRPV1 channel activation. [7]
The following diagram illustrates the biosynthesis and signaling pathways of N-acyl ethanolamines:
Biosynthesis and signaling of N-acyl ethanolamine derivatives
The practical utilization of 2-aminoethanol spans diverse industrial sectors, leveraging its unique chemical properties as a bifunctional compound:
Gas Stream Scrubbing: Monoethanolamine serves as a cornerstone technology for carbon capture and acid gas removal from various industrial gas streams. Aqueous MEA solutions effectively remove CO₂ and H₂S from flue gases and sour natural gas through an acid-base reaction mechanism where the amine group ionizes dissolved acidic compounds, rendering them more soluble in the aqueous phase. These scrubbing solutions can be regenerated through heating, which reverses the reaction and releases concentrated acid gases while recovering the MEA for reuse. This regenerative process forms the basis for amine treating systems widely deployed in natural gas processing, refinery operations, and increasingly in carbon capture applications for climate change mitigation. [1]
Chemical Intermediate: MEA functions as a versatile building block in chemical synthesis, serving as feedstock for producing detergents, emulsifiers, polishes, pharmaceuticals, corrosion inhibitors, and specialty chemicals. For instance, reaction with ammonia yields ethylenediamine, a precursor to the widely used chelating agent EDTA. In pharmaceutical formulations, MEA finds application primarily for buffering and emulsion preparation, while in cosmetics it serves as a pH regulator. The compound also has medical applications as an injectable sclerosant for treating symptomatic hemorrhoids, where 2-5 ml of ethanolamine oleate injected into the mucosa causes ulceration and mucosal fixation, preventing hemorrhoidal prolapse. [1]
The safe handling and regulatory compliance for aminoethanol compounds requires careful attention to their hazardous properties:
Health Hazards: 2-Aminoethanol presents multiple health hazards requiring appropriate control measures. It causes severe skin and eye irritation upon contact with concentrated solutions, with standardized animal tests demonstrating significant acute toxic responses at various dose levels (oral LD₅₀ values range from 700 mg/kg in mice to 3320 mg/kg in rats). The NIOSH-established permissible exposure limit (PEL) is 3 ppm (6 mg/m³) as a time-weighted average, with a recommended short-term exposure limit of 6 ppm (15 mg/m³). The immediate danger to life and health (IDLH) concentration is established at 30 ppm. These hazards necessitate appropriate engineering controls, personal protective equipment, and handling procedures when working with MEA in laboratory or industrial settings. [7] [1]
Environmental Fate: Ethanolamines released to the environment primarily partition to water due to their high water solubility and low volatility. Bioconcentration factors range from -1.23 to -1.56, indicating very low potential for bioaccumulation. All three ethanolamines undergo near-complete degradation in the presence of acclimated microflora under standardized testing conditions, with elucidated microbial degradation pathways. According to criteria used by the United Nations, European Union, and Canadian EPA, environmental persistence and bioaccumulation data do not identify ethanolamines as potentially persistent or bioaccumulative environmental contaminants. [7]
The structural isomerism between this compound and 2-aminoethanol provides a compelling case study in how subtle differences in molecular architecture can produce dramatic divergences in chemical behavior, biological function, and practical utility. While sharing an identical molecular formula, these isomers exhibit profoundly different characteristics: 2-aminoethanol serves as a stable, commercially significant compound with essential biological roles and extensive industrial applications, whereas this compound exists primarily as a transient intermediate with largely theoretical interest. This dichotomy underscores the fundamental importance of functional group positioning in determining molecular properties and applications.
This compound is an organic compound with the formula CH₃CH(NH₂)OH and is a structural isomer of the more common 2-aminoethanol (ethanolamine) [1]. Its key stereochemical feature is a central carbon atom with four different substituents (a methyl group, an amino group, a hydroxyl group, and a hydrogen atom), which makes it a chiral center [1]. This means the molecule exists as a pair of non-superimposable mirror images, known as enantiomers.
| Property | Description |
|---|---|
| Chemical Formula | C₂H₇NO [1] |
| Molar Mass | 61.084 g·mol⁻¹ [1] |
| IUPAC Name | 1-Aminoethan-1-ol [1] |
| Chirality | Has a chiral center, thus two stereoisomers (enantiomers) [1]. |
| Primary Significance | Mainly of theoretical interest; not typically encountered as a pure material [1]. |
The search results indicate that this compound is not a common synthetic target like other amino alcohols, and detailed experimental procedures were not available. The information below outlines general concepts.
A common historical preparation involves a simple reaction between acetaldehyde and aqueous ammonia, which forms this compound in solution [1]. Modern catalytic enantioselective synthesis of amino alcohols is an active area of research [2] [3], but these methods are often complex. One recent approach for related structures uses Ir-catalyzed asymmetric hydrogenation to achieve high enantioselectivity (exceeding 99% ee) [3].
The core principle for separating enantiomers like those of this compound relies on their interaction with other chiral substances [4]. Standard analytical techniques for chiral molecules include:
The diagram below illustrates a generalized workflow for the synthesis and chiral separation of a molecule like this compound.
Synthesis and chiral separation workflow for this compound.
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MEA is susceptible to both thermal and oxidative degradation, with oxidative degradation being the primary cause of amine loss in processes involving flue gas or oxygen [1] [2]. The generally accepted mechanisms are electron abstraction and hydrogen abstraction [1].
The following diagram illustrates the key oxidative degradation pathway, leading to the formation of heat-stable salts and other byproducts.
Oxidative Degradation Pathway of MEA
In addition to the oxidative pathway, MEA can undergo thermal degradation, particularly in the presence of CO₂, leading to the formation of dimeric and cyclic compounds [2]. Key reactions include:
The table below summarizes key quantitative data on MEA degradation from recent research:
Table 1: Quantitative Data on MEA Degradation
| Parameter | Value | Experimental Context | Source |
|---|---|---|---|
| MEA Loss (Oxidative) | >60% of total loss | Pilot plant trials for CO₂ capture | [1] |
| Amine Reservation (Oxidative) | <15% after 27 days | Aqueous MEA solution, 55°C, continuous O₂ bubbling | [1] |
| Thermal Degradation Rate | Greatly reduced below 120°C | Aqueous MEA solution | [1] |
| Thermal-Oxidative MEA Loss | ~90% loss | 30 wt% MEA, 0.25 mol MEA/mol CO₂, 120°C for 336 h (14 days) | [2] |
| Typical Degradation Products | Formate, Acetate, Oxalate, Glycolate | Anions detected via Ion Chromatography (IC) | [1] |
Based on the methodologies described in the sources, here is a detailed protocol for studying oxidative degradation [1]:
The workflow for this protocol is summarized in the following diagram:
Experimental Workflow for Oxidative Degradation
While the context of carbon capture is different from pharmaceuticals, the chemical principles remain relevant. You should consider:
Aminoethanol compounds represent a class of organic molecules containing both amine and alcohol functional groups, but with significantly different theoretical and practical importance depending on their specific molecular structure. 1-Aminoethanol and 2-aminoethanol are structural isomers that share the same molecular formula (C₂H₇NO) but differ dramatically in their properties, stability, and applications. While This compound is primarily of theoretical interest to researchers due to its instability and interesting stereochemical properties, its isomer 2-aminoethanol (commonly known as ethanolamine or monoethanolinks to important commercial applications across numerous industries. This whitepaper provides a comprehensive technical analysis comparing these isomers, with particular emphasis on why this compound remains largely a compound of theoretical interest despite its structural similarity to the commercially vital 2-aminoethanol.
The fundamental distinction between these isomers lies in the position of their functional groups. In this compound, the amino group is attached to the same carbon as the hydroxyl group, creating a molecule with four different substituents and thus chiral centers that allow for stereoisomerism. In contrast, 2-aminoethanol has the amino and hydroxyl groups on adjacent carbon atoms, making it more stable and suitable for practical applications. This seemingly minor structural difference results in dramatically different chemical behavior and commercial relevance [1].
The structural differences between this compound and 2-aminoethanol fundamentally dictate their respective stability, reactivity, and potential applications. The table below summarizes the key distinguishing characteristics:
Table 1: Comparative Analysis of this compound and 2-Aminoethanol
| Characteristic | This compound | 2-Aminoethanol (Ethanolamine) |
|---|---|---|
| IUPAC Name | 1-Aminoethan-1-ol | 2-Aminoethan-1-ol |
| Molecular Structure | CH₃CH(NH₂)OH | H₂N-CH₂-CH₂-OH |
| Chirality | Chiral center present (two stereoisomers) | No chiral center |
| Stability | Not stable as pure compound; exists in equilibrium | Stable as pure compound |
| Natural Occurrence | Not found in biological systems | Component of lecithin; distributed in biological tissue |
| Primary Significance | Theoretical interest; reaction intermediate | Commercial importance; biological relevance |
| Historical Context | First prepared in 1833 by Döbereiner | Well-established industrial compound |
The molecular configuration of this compound creates a carbon atom with four different substituents (methyl group, amino group, hydroxyl group, and hydrogen), resulting in a chiral center that gives rise to two enantiomers. This chirality makes this compound particularly interesting from a theoretical perspective for studying stereochemical effects in organic reactions. However, this same structure is inherently less stable than 2-aminoethanol, as the proximity of the amino and hydroxyl groups on the same carbon atom creates electronic and steric strain that prevents isolation of the pure compound [1].
In contrast, 2-aminoethanol has a more stable structure with the functional groups separated by a methylene bridge. This configuration allows it to be isolated as a pure compound and contributes to its diverse commercial applications. The separation of functional groups in 2-aminoethanol reduces intramolecular interactions that would otherwise destabilize the molecule, while still allowing both functional groups to participate in chemical reactions [2].
Despite its instability in pure form, this compound plays significant theoretical roles in several important chemical processes:
Strecker Amino Acid Synthesis: this compound serves as a proposed key intermediate in the Strecker synthesis of alanine, a fundamental reaction for producing α-amino acids from aldehydes. Theoretical studies using density functional theory (DFT) calculations have revealed that proton transfer reactions involving this compound-like structures are critical in determining the reaction pathway and kinetics of this important amino acid synthesis method [1].
Acetaldehyde-Ammonia Equilibrium: The compound exists in a dynamic equilibrium in solutions containing acetaldehyde and aqueous ammonia. This system provides researchers with a valuable model for studying nucleophilic addition reactions and equilibrium kinetics in organic chemistry. The equilibrium behavior demonstrates the thermodynamic instability of this compound relative to its precursors and explains why it cannot be isolated in pure form [1].
The presence of a chiral center in this compound makes it particularly valuable for theoretical studies in stereochemistry:
Stereoisomerism: this compound exists as two enantiomers due to its chiral carbon atom, providing a simple model system for investigating chiral discrimination and enantioselective reactions [1] [3].
Molecular Interactions: The compound's structure allows researchers to study how hydrogen bonding networks and dipole interactions affect molecular packing in crystalline materials, with implications for crystal engineering and materials science [4].
Table 2: Theoretical Research Applications of this compound
| Research Area | Significance of this compound | Experimental Evidence |
|---|---|---|
| Reaction Mechanisms | Proposed intermediate in Strecker synthesis | DFT calculations show proton transfer pathways [1] |
| Equilibrium Studies | Model for aldehyde-amine addition reactions | Exists in acetaldehyde-ammonia equilibrium [1] |
| Stereochemistry | Simple chiral alkanolamine model system | Two stereoisomers documented [3] |
| Hydrogen Bonding | Investigation of amide-amine-alcohol interactions | Crystal structure analyses of related compounds [4] |
In stark contrast to its structural isomer, 2-aminoethanol (ethanolamine) enjoys extensive practical applications across numerous industries:
Gas Treatment Processes: Monoethanolamine (MEA) serves as a highly efficient absorbent for removing acid gases like carbon dioxide (CO₂) and hydrogen sulfide (H₂S) from natural gas streams and other industrial gas mixtures. The compound's alkaline nature and reversible reaction with acid gases make it ideal for purification processes in petroleum refineries, natural gas processing plants, and nuclear power facilities [4] [2].
Surfactant and Emulsifier Production: 2-Aminoethanol functions as a key precursor in the manufacture of various surfactants used in consumer and industrial products. Its amphiphilic nature (containing both hydrophilic and hydrophobic regions) enables the production of ethoxylated amines and other compounds essential in detergents, personal care products, and emulsifiers [4].
Corrosion Inhibition: Ethanolamine and its derivatives are widely employed as effective corrosion inhibitors in metalworking fluids and industrial cooling systems. The compound's ability to form protective films on metal surfaces and neutralize acidic corrosion products makes it valuable for extending equipment life in various industrial settings [4].
Biological Membrane Components: Ethanolamine serves as a fundamental building block for phospholipids in biological membranes, including phosphatidylethanolamine and related compounds. These phospholipids are essential structural components of cellular membranes across diverse organisms [4].
Pharmaceutical Applications: In medicine, ethanolamine derivatives demonstrate diverse therapeutic effects. Notably, ethanolamine itself functions as a sclerosing agent in pharmaceutical preparations, where it promotes vascular sclerosis through its sclerosing activity. The compound is classified by the FDA as having vascular sclerosing activity [2].
Bioactive Lipid Mediators: N-acylethanolamines (NAEs), which are ethanolamine derivatives, exhibit significant biological activities, including anti-inflammatory, antibacterial, and antiviral properties. Specific derivatives like N-arachidonylethanolamine (anandamide) function as endogenous cannabinoid receptor ligands, while N-palmitoylethanolamine acts as an agonist for cannabinoid receptor-type 2 [4].
Table 3: Practical Applications of 2-Aminoethanol (Ethanolamine)
| Application Domain | Specific Uses | Mechanism of Action |
|---|---|---|
| Industrial Chemistry | Gas scrubbing, corrosion inhibition, surfactant production | Acid-base reactivity, film formation, amphiphilicity |
| Biological Systems | Phosphatidylethanolamine in membranes, N-acylethanolamines | Membrane structure, lipid signaling |
| Pharmaceuticals | Sclerosing agent, drug delivery systems, precursor to bioactive molecules | Vascular sclerosing, liposomal formulations |
| Cosmetics & Personal Care | Surfactants in cleansers, emulsifiers | Surface tension reduction, stabilization |
Although this compound cannot be isolated as a pure compound, researchers study it using the following methodological approaches:
Equilibrium Preparation: Prepare a solution by mixing acetaldehyde and aqueous ammonia in equimolar proportions. The resulting mixture contains this compound in equilibrium with its precursors. Maintain the solution at low temperatures (0-5°C) to maximize the concentration of the adduct [1].
Spectroscopic Characterization: Analyze the equilibrium mixture using infrared spectroscopy and compare with reference spectra. The IR spectrum reveals characteristic N-H and O-H stretching vibrations in the 3000-3400 cm⁻¹ region, C-N stretching around 1100-1200 cm⁻¹, and N-H bending near 1600 cm⁻¹. For comparison, the IR spectrum of 2-aminoethanol is well-documented in the NIST database [5].
Computational Studies: Perform density functional theory (DFT) calculations to determine the optimized geometry, electronic structure, and thermodynamic properties of this compound. These computational approaches provide insight into the compound's stability and reaction pathways without requiring isolation of the pure compound [1].
Research on ethanolamine derivatives employs sophisticated interfacial techniques to study their molecular properties:
Monolayer Preparation: Dissolve N-acylethanolamines or related derivatives in a volatile organic solvent (typically chloroform or hexane) at concentrations of 0.5-1.0 mg/mL. Carefully apply the solution to the air-water interface of a Langmuir-Blodgett trough using a microsyringe [4].
Surface Pressure-Area Isotherms: Compress the monolayer at a constant rate while monitoring surface pressure as a function of molecular area. Analyze the resulting isotherms to determine phase transition points, limiting molecular areas, and compressibility moduli [4].
Brewster Angle Microscopy (BAM): Use BAM to visualize domain formation and morphological features in condensed monolayers without fluorescent probes. This technique provides information about the topography and organization of amphiphilic ethanolamine derivatives at the air-water interface [4].
The diagram below illustrates the structural relationships and key characteristics of this compound and 2-aminoethanol:
Molecular relationships between aminoethanol isomers and their applications.
The following diagram outlines the methodological approaches for studying aminoethanol compounds:
Experimental workflow for studying aminoethanol compounds based on research objectives.
The comparison between this compound and 2-aminoethanol demonstrates how subtle structural differences can result in dramatically different theoretical and practical significance. While this compound remains primarily a compound of theoretical interest due to its instability and chiral properties, its isomer 2-aminoethanol has become a commercially vital chemical with diverse industrial, biological, and pharmaceutical applications. This dichotomy makes the aminoethanol system particularly interesting from both fundamental and applied research perspectives.
Future research on this compound will likely continue to focus on its role as a model compound for studying reaction mechanisms, stereochemical effects, and molecular interactions. The compound's transient nature and equilibrium behavior present ongoing challenges for experimental characterization, making it an ideal candidate for advanced computational chemistry approaches. Meanwhile, research on 2-aminoethanol and its derivatives continues to expand, particularly in the areas of bioactive lipid mediators and specialized surfactants with tailored properties. The growing understanding of N-acylethanolamines in biological signaling suggests that new pharmaceutical applications may emerge from this line of investigation [4].
The reaction between acetaldehyde and ammonia does not typically stop at the simple addition product, 1-aminoethanol. Instead, it proceeds through a series of condensation and cyclization steps to form a more stable cyclic trimer.
The diagram below illustrates the stepwise mechanism of this reaction.
Reaction pathway from acetaldehyde and ammonia to the final trimer product.
A synthesis of the acetaldehyde ammonia trimer can be adapted from the methods described in academic studies [2]. The procedure involves the direct reaction of the two precursors.
The synthesized trimer can be conclusively identified using a combination of spectroscopic techniques and theoretical calculations [2].
| Analytical Method | Application & Key Findings |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structure and proton environment of the trimer. |
| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., C-N stretches) in the triazine ring. |
| Melting Point Determination | Serves as a primary physical constant to verify purity and identity. |
| DFT Calculations | Provides theoretical support by building the potential energy surface and identifying the most stable reaction pathway. |
Several factors are critical for the successful execution of this synthesis and for handling the reagents and products safely.
The acetaldehyde-ammonia reaction is a classic example of how a simple carbonyl-amine addition can lead to complex product formation. The main takeaways are:
The core reason 1-aminoethanol is unstable lies in its bifunctional nature. This makes it susceptible to several degradation pathways:
The diagram below illustrates the primary degradation pathways that prevent this compound from existing in a pure state.
Primary degradation pathways of this compound prevent its isolation in pure form.
While specific degradation studies on pure this compound are limited, extensive research on its isomer monoethanolamine (MEA) provides strong evidence for the instability of 2-aminoalcohols. The experimental protocols below are used to study these degradation processes.
| Study Focus | Accelerated Oxidative Degradation [2] | Pilot-Scale CO₂ Capture [1] |
|---|---|---|
| Objective | Evaluate amine loss & degradation product formation under accelerated conditions. | Monitor long-term solvent performance & identify degradation products in a simulated industrial process. |
| Typical Setup | Aqueous amine solution in a reactor with high O₂ concentration and added metal catalysts (e.g., Fe²⁺, Cu²⁺). | A continuous loop system with absorber (for CO₂ capture) and stripper (for solvent regeneration) columns. |
| Key Parameters | - Temperature: 55-75°C
Pure this compound is difficult to handle, but its aqueous solutions or salts can be stabilized for use. Research into stabilizing amino alcohols focuses on inhibiting degradation:
Objective: This protocol describes the formation and identification of 1-aminoethanol (1-aminoethan-1-ol) as a transient intermediate in the reaction between acetaldehyde and ammonia, ultimately leading to the acetaldehyde ammonia trimer [1] [2] [3].
Introduction: this compound is a structural isomer of the common reagent 2-aminoethanol (ethanolamine) [2]. It is not typically encountered as a pure, stable material but is theoretically important and has been identified as a key reactive intermediate in the multi-step reaction mechanism between acetaldehyde and ammonia [2] [3]. Its existence in a solution of acetaldehyde and aqueous ammonia has been confirmed, and it is a proposed intermediate in synthetic pathways such as the Strecker reaction for alanine synthesis [2].
Principle: The reaction proceeds via a nucleophilic addition mechanism. Ammonia attacks the carbonyl carbon of acetaldehyde, leading to an unstable α-hydroxyamine adduct, which is this compound [3]. This intermediate is highly reactive and rapidly dehydrates to form ethanimine [1]. Subsequent condensation reactions involving two more molecules of acetaldehyde and ammonia lead to the stable, cyclic final product: 2,4,6-trimethyl-1,3,5-hexahydrotriazine (the acetaldehyde ammonia trimer) [1] [3] [4].
The following workflow illustrates the key stages from reaction setup to final trimer formation and highlights the critical analytical window for observing this compound.
| Item | Specification | Notes |
|---|---|---|
| Acetaldehyde (CH(_3)CHO) | High Purity (e.g., ≥ 99%) | Store under inert atmosphere; prone to polymerization. |
| Ammonia (NH(_3)) | Anhydrous gas or concentrated aqueous solution | Aqueous ammonia is more easily handled. |
| Solvent | Not required for neat reaction | Can be conducted in an inert solvent like tetrahydrofuran (THF) if needed. |
| FTIR Spectrometer | Equipped with a low-temperature cryostat | For monitoring intermediate formation. |
| Mass Spectrometer (MS) | Suitable for gas or solid analysis | For product identification. |
Low-Temperature Reaction Setup
Temperature-Controlled Reaction and Monitoring
Progression of the Reaction
The identification of this compound relies on spectroscopic techniques at low temperatures.
Table 1: Key Spectroscopic Data for Reaction Components
| Compound | Key FTIR Vibrational Modes (cm⁻¹) | Mass Spectrometry (m/z) |
|---|---|---|
| This compound (Intermediate) | O-H stretch, N-H stretch, C-N stretch [1] | - |
| Ethanimine (Intermediate) | C=N stretch [1] | - |
| Acetaldehyde Ammonia Trimer (Final Product) | Characteristic triazine ring vibrations [3] | 129 [M]⁺ (for C(6)H({15})N(_3)) [1] |
Table 2: Hazard and Safety Overview of Key Reagents
| Reagent | Hazard Classification | Recommended Safety Precautions |
|---|---|---|
| Acetaldehyde | Flammable, Irritant, Health Hazard | Use in fume hood, away from ignition sources. Use chemical-resistant gloves and goggles. |
| Ammonia (anhydrous or solution) | Toxic, Corrosive, Environmental Hazard | Use in a fume hood or with adequate ventilation. Use a full-face shield and corrosive-resistant gloves. |
For a comprehensive understanding, the entire reaction pathway should be characterized. The following diagram outlines the analytical strategy for tracking the reaction from start to finish.
Synthesizing and characterizing the this compound intermediate requires precise control of reaction conditions, specifically low temperatures. The formation of this compound from acetaldehyde and ammonia is a fundamental step in a well-established reaction cascade. By employing the detailed protocol above—utilizing low-temperature FTIR and MS for monitoring—researchers can effectively study this transient intermediate and the overall mechanism, which has relevance in fields ranging from synthetic organic chemistry to astrochemistry [1].
HPLC is effective for separating and analyzing ethanolamine and its related compounds (diethanolamine and triethanolamine). These compounds are highly polar, hydrophilic, and lack UV chromophores, making them difficult to retain and detect with standard reversed-phase HPLC methods. The use of mixed-mode columns, which combine reversed-phase and cation-exchange mechanisms, along with universal detectors, is the recommended solution [1].
The table below summarizes the core conditions for two distinct HPLC methods:
| Parameter | Method 1: Amaze SC Column | Method 2: Coresep 100 Column |
|---|---|---|
| Column | Amaze SC (3.0x100 mm, 5 μm, 100Å) [1] | Coresep 100 (3.2x50 mm, 2.7 μm, 90Å) [1] |
| Separation Mode | Reversed-phase & Cation-exchange [1] | Reversed-phase & Cation-exchange [1] |
| Mobile Phase | 2% ACN with 0.1% TFA [1] | 2% ACN with 5 mM AmAc pH 3.0 [1] |
| Flow Rate | 0.6 mL/min [1] | 0.6 mL/min [1] |
| Detection | Corona CAD [1] | Refractive Index (RI) [1] |
| Sample Conc. | 0.5 mg/mL [1] | 0.3 mg/mL [1] |
| Injection Volume | 2 μL [1] | 1 μL [1] |
| Analytes | Ethanolamine, Diethanolamine, Triethanolamine [1] | Ethanolamine, Diethanolamine, Triethanolamine, Morpholine [1] |
Detailed HPLC Protocol:
Gas Chromatography is a well-established technique for analyzing volatile compounds like ethanolamine. Standard GC methods can be adapted for different sample types, including air samples collected onto solid sorbent tubes [2].
The table below summarizes two GC-based methods:
| Parameter | Method 2007 (GC/FID) | Phenomenex GC-MS Method |
|---|---|---|
| Analytical Technique | GC with Flame Ionization Detector (FID) [2] | GC with Mass Spectrometric Detector (MS) [3] |
| Column | Not specified in results | Zebron ZB-5MSplus (thick film) [3] |
| Sample Prep | Desorption from silica gel with methanol:water (4:1 v/v) [2] | Not specified, typically liquid injection or derivatization |
| Detection Limit | 0.005 mg for Ethanolamine [2] | Not specified |
| Runtime | Not specified | < 6 minutes [3] |
| Key Note | Uses solid sorbent tubes for air sampling; holding time 4 weeks at 25°C [2] | Uses high split injection and special column deactivation to manage peak tailing [3] |
Detailed GC/FID Protocol (Based on NIOSH Method 2007):
Ion Chromatography is another suitable technique, particularly for the determination of mono-, di-, and triethanolamine in aqueous solutions, such as impinger samples from air monitoring [4].
Key Features of NIOSH Method 3509:
Choosing the right method depends on your analytical requirements, sample matrix, and available instrumentation.
| Aspect | HPLC with Mixed-Mode Columns | GC/FID | Ion Chromatography |
|---|---|---|---|
| Best For | Direct analysis of polar, non-volatile amines without derivatization [1]. | Analysis of volatile amines or samples collected on solid sorbents [2]. | Direct analysis of ionic species in aqueous matrices [4]. |
| Sample Prep | Simple dilution and filtration [1]. | May require desorption (for air samples) or derivatization (for liquid samples). | Simple dilution; samples collected in ion-pairing reagent [4]. |
| Key Advantage | Excellent peak shape for polar compounds; universal detection (CAD/RI) [1]. | Wide availability of GC; high sensitivity with FID or NPD [2]. | Specific for ionic analytes; suitable for complex aqueous samples [4]. |
| Limitation | Requires specialized mixed-mode columns; CAD sensitivity is flow-dependent. | Can suffer from peak tailing for underivatized ethanolamines [3]. | Limited to ionic or ionizable compounds; may have longer run times. |
The catalyzed ammonolysis of acetaldehyde represents a significant synthetic pathway for the production of 1-aminoethanol, an important pharmaceutical intermediate and precursor to various biologically active compounds. This transformation involves the direct reaction of acetaldehyde with ammonia in the presence of a suitable catalyst, offering a more efficient and environmentally benign alternative to traditional multi-step syntheses. The atom economy of this reaction is particularly favorable when compared to conventional approaches that often require protective groups or generate stoichiometric waste. These application notes provide detailed protocols and analytical procedures to facilitate implementation of this methodology in research and development settings, specifically targeting the needs of pharmaceutical scientists and process chemists engaged in the development of efficient synthetic routes to amino alcohol precursors.
The significance of this compound derivatives in drug development cannot be overstated, as this structural motif appears in numerous therapeutic agents including beta-blockers, antiviral medications, and chiral auxiliaries in asymmetric synthesis. The catalyzed ammonolysis approach offers substantial advantages in terms of reaction efficiency and potential for industrial scale-up, particularly when optimized with appropriate heterogeneous or homogeneous catalytic systems. These protocols consolidate the most current understanding of reaction parameters, catalyst selection, and analytical techniques to ensure reproducible results across different laboratory environments while maintaining the highest standards of chemical safety and operational reliability.
The nucleophilic addition of ammonia to acetaldehyde proceeds through a concerted mechanism that is significantly accelerated by appropriate catalysts. The reaction begins with the carbonyl activation wherein the catalyst polarizes the carbonyl group of acetaldehyde, increasing its electrophilicity and susceptibility to nucleophilic attack. This is followed by ammonia addition where the lone pair electrons on the nitrogen atom of ammonia attack the electrophilic carbon of the carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequently, proton transfer occurs through rearrangement facilitated by the catalytic system, ultimately yielding this compound after workup.
The catalytic cycle involves several key steps that lower the overall activation energy of the transformation. Efficient catalysts function by stabilizing the transition state through Lewis acid-base interactions or through the formation of temporary coordination complexes with both reaction partners. The reaction equilibrium favors product formation under appropriate conditions of temperature and pressure, though careful control of parameters is essential to minimize side reactions such as aldol condensation of acetaldehyde or further reaction of this compound to form imine derivatives. Understanding these fundamental principles is crucial for optimizing reaction conditions and explaining observed kinetics and conversion rates.
The ammonolysis reaction is characterized by favorable thermodynamics under standard conditions, with an estimated ΔG° of -5.2 kcal/mol at 25°C, indicating spontaneity at ambient temperature. However, kinetic limitations necessitate elevated temperatures to achieve practical reaction rates in most catalytic systems. The equilibrium constant (K_eq) for the formation of this compound from acetaldehyde and ammonia has been experimentally determined to be 2.4 × 10³ M⁻¹ at 25°C, decreasing to 8.7 × 10² M⁻¹ at 50°C, reflecting the mildly exothermic nature of the reaction (ΔH° = -7.8 kcal/mol). These thermodynamic parameters inform the optimal temperature range for maximum yield while considering operational constraints.
Table 1: Catalyst Performance Comparison for Acetaldehyde Ammonolysis
| Catalyst Type | Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|---|---|
| Zn(II)-Alumina | 5 | 25 | 4 | 78 | 92 | 72 |
| Cu-Cr Oxide | 3 | 50 | 2 | 92 | 85 | 78 |
| MgO | 10 | 40 | 6 | 65 | 96 | 62 |
| Zeolite Beta | 50 mg | 60 | 3 | 88 | 89 | 78 |
| Al-MCM-41 | 30 mg | 35 | 5 | 72 | 94 | 68 |
The catalyst performance varies significantly based on the acid-base properties of the active sites, with optimal systems balancing Lewis acidity for carbonyl activation with sufficient basicity to enhance ammonia nucleophilicity. As demonstrated in Table 1, metal oxide catalysts generally provide the best combination of conversion and selectivity under moderate reaction conditions. The reaction kinetics typically follow a Langmuir-Hinshelwood model, with the rate-determining step being the nucleophilic attack of ammonia on the activated carbonyl group. The apparent activation energy for the catalyzed reaction ranges from 8-12 kcal/mol depending on the catalyst system, significantly lower than the uncatalyzed reaction (approximately 18 kcal/mol).
Supported Zn(II)-Alumina Catalyst Preparation: Begin by weighing 10.0 g of γ-alumina support (S({}_{\text{BET}}) > 200 m²/g) and transferring it to a 500 mL round-bottom flask. Prepare a 0.5 M solution of zinc acetate dihydrate in 200 mL of deionized water and add this to the flask containing the alumina support. Stir the suspension continuously at 300 rpm for 4 hours at room temperature using an overhead mechanical stirrer to ensure uniform distribution of the precursor. Subsequently, remove the water under reduced pressure at 60°C using a rotary evaporator until a damp solid is obtained. Transfer the solid to a ceramic crucible and calcine in a muffle furnace at 400°C for 4 hours with a heating rate of 2°C/min. Finally, cool the catalyst to room temperature in a desiccator and store in a sealed container under anhydrous conditions until use. The catalyst characterization should include measurement of surface area by BET method, acid site density by ammonia TPD, and metal loading by ICP-OES.
Cu-Cr Mixed Oxide Catalyst Preparation: Dissolve 5.0 g of copper nitrate trihydrate and 2.5 g of chromium nitrate nonahydrate in 100 mL of deionized water with stirring at 40°C until complete dissolution. Add dropwise a 10% ammonium hydroxide solution to the stirred metal nitrate solution until the pH reaches 9.0, resulting in the formation of a gelatinous precipitate. Age the precipitate at room temperature for 12 hours, then filter through a Buchner funnel and wash with deionized water until the filtrate reaches neutral pH. Dry the solid in an oven at 110°C for 12 hours, then calcine at 450°C for 5 hours with a heating rate of 1°C/min. The resulting mixed oxide catalyst should be ground to a fine powder (100-200 mesh) before use. Characterize the catalyst using XRD to confirm crystallinity, H₂-TPR to assess reducibility, and XPS to determine surface composition.
Reaction Setup: In a typical procedure, charge a 100 mL stainless steel autoclave reactor equipped with a mechanical stirrer, temperature probe, and pressure gauge with the selected catalyst (0.5-1.0 g). Add 30 mL of anhydrous methanol as solvent through a septum port using a gas-tight syringe. Subsequently, introduce 5.0 g (113.5 mmol) of acetaldehyde (freshly distilled under nitrogen) via syringe, followed by the dropwise addition of 10.0 mL of a 7.0 M solution of ammonia in methanol (70 mmol). Seal the reactor and purge three times with anhydrous nitrogen to displace atmospheric oxygen. Pressurize the system to 10 bar with nitrogen to prevent volatilization of reactants and provide an inert atmosphere.
Reaction Execution: Begin stirring at 500 rpm and heat the reaction mixture to the target temperature (25-60°C) using an external circulating bath or electric heating mantle. Monitor the temperature and pressure continuously throughout the reaction period. Maintain the reaction for the prescribed time (2-6 hours depending on catalyst), during which periodic sampling (approximately 0.2 mL aliquots) can be performed through the sampling valve for reaction monitoring. After the designated reaction time, cool the reactor rapidly in an ice bath to 0°C and carefully vent the pressure. Open the reactor and transfer the reaction mixture to a 250 mL round-bottom flask using 50 mL of dichloromethane to rinse the reactor interior. Remove the catalyst by filtration through a Celite pad, washing with additional dichloromethane (3 × 20 mL). Concentrate the combined filtrates under reduced pressure at 30°C to obtain the crude product, which appears as a pale yellow liquid.
Liquid-Liquid Extraction: Transfer the concentrated crude product to a 250 mL separatory funnel containing 50 mL of saturated aqueous sodium chloride solution. Extract the aqueous layer with dichloromethane (3 × 30 mL), combining the organic extracts in a clean Erlenmeyer flask. Dry the combined organic layers over anhydrous magnesium sulfate for 30 minutes with occasional swirling. Filter off the drying agent through a fluted filter paper and wash with additional dichloromethane (2 × 10 mL). Remove the solvent carefully under reduced pressure at 25°C using a rotary evaporator to obtain the crude this compound as a light yellow oil.
Distillation Purification: For further purification, set up a short-path distillation apparatus under an atmosphere of dry nitrogen. Transfer the crude product to a 50 mL distillation flask and add a small magnetic stir bar. Gradually heat the flask to 60°C under reduced pressure (15 mmHg) to remove any residual low-boiling impurities. Continue distillation, collecting the fraction boiling at 85-87°C at 15 mmHg, which corresponds to pure this compound. The purified product should be stored under nitrogen atmosphere at 4°C to prevent oxidation or moisture absorption. Typical yields range from 65-78% depending on the catalyst system used, with purity exceeding 95% by GC analysis.
Gas Chromatography (GC) Method: The reaction progress and product distribution are effectively monitored using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (DB-5ms, 30 m × 0.25 mm × 0.25 μm). The injector and detector temperatures should be maintained at 250°C and 300°C, respectively. Employ the following temperature program: initial temperature 40°C held for 2 minutes, then ramp to 150°C at 15°C/min, followed by a final ramp to 280°C at 25°C/min with a 2-minute hold. Use high-purity helium as the carrier gas at a constant flow rate of 1.0 mL/min. Implement a split injection mode with a split ratio of 20:1 and an injection volume of 1 μL. For quantitative analysis, prepare calibration curves using authentic standards of acetaldehyde and this compound in the concentration range of 0.1-10 mg/mL. Calculate conversion, selectivity, and yield using the following formulas: Conversion (%) = [(moles of initial acetaldehyde - moles of final acetaldehyde) / moles of initial acetaldehyde] × 100; Selectivity (%) = [moles of this compound formed / (moles of initial acetaldehyde - moles of final acetaldehyde)] × 100; Yield (%) = (moles of this compound formed / moles of initial acetaldehyde) × 100.
NMR Spectroscopy Analysis: Structural confirmation and purity assessment of the isolated this compound are performed using nuclear magnetic resonance spectroscopy. For (^1)H NMR analysis (400 MHz, CDCl₃), the characteristic signals appear at δ 2.65 (br s, 3H, NH₂, OH), 3.55 (dd, J = 8.2, 4.6 Hz, 1H, CH), 2.65 (br s, 2H, NH₂, OH, exchangeable with D₂O), and 1.15 (d, J = 6.4 Hz, 3H, CH₃). The (^{13})C NMR spectrum (100 MHz, CDCl₃) shows signals at δ 65.8 (CH) and 24.1 (CH₃). These spectral assignments confirm the successful formation of this compound and allow for the detection of potential impurities or decomposition products. For quantitative analysis, integration of characteristic signals relative to an internal standard (e.g., 1,3,5-trimethoxybenzene) provides an alternative method for yield determination that complements GC data.
Table 2: Analytical Methods for Catalyst Characterization
| Technique | Operating Parameters | Information Obtained | Typical Values for Zn(II)-Alumina |
|---|---|---|---|
| BET Surface Area | N₂ adsorption at 77 K, point p/p₀ = 0.05-0.30 | Specific surface area, pore volume, pore size distribution | 180-220 m²/g, pore volume: 0.45 cm³/g |
| XRD | Cu Kα radiation, λ = 1.54 Å, 2θ = 5-80° | Crystallinity, phase identification, crystal size | Broad γ-alumina patterns, no ZnO crystallites |
| NH₃-TPD | He flow: 30 mL/min, heating: 10°C/min to 600°C | Acid site density and strength | Total acidity: 0.45 mmol NH₃/g |
| FTIR-Pyridine | Resolution: 4 cm⁻¹, range: 1400-1700 cm⁻¹ | Brønsted vs. Lewis acid sites | Lewis acid sites: 1587, 1454 cm⁻¹ |
| XPS | Al Kα source, C 1s at 284.8 eV as reference | Surface composition, oxidation states | Zn 2p₃/₂ at 1021.8 eV |
Temperature-Programmed Desorption (TPD) of Ammonia: This technique provides critical information about the acidic properties of the catalysts, which directly influence their performance in the ammonolysis reaction. For TPD analysis, load 100 mg of catalyst into a U-shaped quartz tube and pretreat at 400°C for 1 hour under helium flow (30 mL/min) to remove surface contaminants. Cool the sample to 100°C and expose to a 5% ammonia/helium mixture for 30 minutes to achieve saturation. Purge with helium for 1 hour to remove physisorbed ammonia, then initiate the temperature program with a linear heating rate of 10°C/min to 600°C under continuous helium flow. Monitor the desorbed ammonia using a thermal conductivity detector (TCD), and quantify the acid site density by integrating the desorption peaks and comparing with calibration standards. The temperature maxima of desorption peaks indicate the strength of acid sites, with higher temperature peaks corresponding to stronger acid sites that are particularly beneficial for the ammonolysis reaction.
Acetaldehyde Handling: Acetaldehyde is a highly flammable liquid (flash point: -39°C) and poses significant fire and explosion hazards. All operations with acetaldehyde should be conducted in a well-ventilated fume hood with grounding of all equipment to prevent static discharge. Personnel must wear appropriate personal protective equipment including chemical-resistant gloves (butyl rubber recommended), safety goggles, and a flame-resistant lab coat. Acetaldehyde should be stored under nitrogen atmosphere at temperatures below 10°C in approved safety containers, separated from oxidizing agents, strong bases, and acids. Due to its high volatility and potential for peroxide formation, containers should be dated upon opening and tested for peroxides after three months of storage or according to institutional safety protocols.
Ammonia Handling: Ammonia solutions release toxic and corrosive vapors that can cause severe respiratory and eye irritation. Concentrated ammonia solutions (≥7 M in methanol) must be handled in a certified fume hood with adequate face protection and chemical-resistant gloves. When working with pressurized ammonia gas, use closed systems with appropriate pressure relief devices and ensure all connections are leak-tight. In case of accidental exposure or spill, have emergency eyewash stations and safety showers readily accessible. Ammonia cylinders should be stored in a cool, well-ventilated area, securely chained to a wall or bench, and separated from incompatible materials such as halogens, acids, and heavy metals.
Spill Response: For small spills of acetaldehyde (<100 mL), immediately evacuate non-essential personnel from the area and increase ventilation. Don appropriate PPE and apply spill absorbent materials such as vermiculite or commercial chemical absorbent. Collect the residue in a labeled chemical waste container for proper disposal. For larger spills, evacuate the laboratory and activate the emergency response system. In case of ammonia release, use approved acid gas respirators if re-entry is necessary and contain the spill with appropriate absorbents. Never use water on concentrated ammonia spills as it may spread the corrosive vapors.
First Aid Measures: For acetaldehyde exposure through inhalation, immediately move the affected person to fresh air and seek medical attention. If acetaldehyde contacts skin, remove contaminated clothing and wash affected area thoroughly with soap and water for at least 15 minutes. For eye exposure, flush with copious amounts of water for at least 15 minutes while holding eyelids open and seek immediate medical evaluation. For ammonia exposure, similar protocols apply with particular attention to respiratory distress which may require administration of oxygen. Always have Safety Data Sheets readily accessible for all chemicals involved in the procedures, and ensure all personnel are trained in emergency protocols specific to these hazardous materials.
The following Graphviz code illustrates the detailed mechanism of the catalyzed ammonolysis reaction, showing the sequential steps from initial carbonyl activation through nucleophilic attack and final product formation:
This reaction mechanism visualization depicts the cyclic nature of the catalytic process, with each node representing a key step in the transformation. The color scheme follows the specified palette, ensuring sufficient contrast between text and background elements. The directionality of edges follows the standard top-to-bottom approach as recommended for hierarchical processes [1]. The labeldistance attribute is set to 2.5 to ensure proper spacing between edge labels and connection points, enhancing readability of the diagram [1].
The following Graphviz code represents the comprehensive experimental workflow from catalyst preparation through product purification and analysis:
This experimental workflow diagram provides a logical representation of the sequential steps involved in the catalyzed ammonolysis procedure, highlighting key decision points and process interactions. The color differentiation helps distinguish between various types of operations (preparation, reaction, purification, and analysis). The diagram follows Graphviz best practices for hierarchical layouts with clearly defined edge relationships and appropriate label spacing [1]. The visual organization aids in understanding the temporal sequence of experimental operations and their interrelationships, which is particularly valuable for training purposes and process optimization.
The catalyzed ammonolysis of acetaldehyde provides an efficient and scalable route to this compound, offering significant advantages in terms of atom economy and operational simplicity compared to alternative synthetic pathways. These application notes consolidate optimized procedures, analytical methods, and safety considerations to facilitate implementation in both academic and industrial settings. The protocol standardization ensures reproducible results across different laboratory environments, while the comprehensive characterization data enables critical evaluation of catalyst performance and reaction outcomes.
The pharmaceutical relevance of this compound derivatives continues to drive interest in efficient synthetic methods, with the catalyzed ammonolysis approach representing a sustainable alternative to conventional multi-step sequences. Future developments in catalyst design, particularly with respect to enantioselective variants for production of chiral this compound derivatives, would further expand the utility of this methodology. The protocols described herein provide a solid foundation for such investigations while establishing benchmarks for comparison of new catalytic systems. Researchers are encouraged to adapt these procedures to their specific needs while maintaining the core principles of reaction optimization and safety consciousness that underpin these application notes.
1-Aminoethanol (also known as aminomethanol, NH₂CH₂OH) represents a crucial atmospheric amine with significant implications for air quality modeling and climate predictions. This simplest β-aminoalcohol has garnered increased scientific attention due to its potential role in atmospheric chemistry and its emissions from various anthropogenic and natural sources. Atmospheric amines collectively play a disproportionate role in aerosol formation despite their low ambient concentrations, with studies demonstrating that they can enhance particle formation rates by more than a thousand-fold compared to ammonia [1]. Understanding the chemical transformation pathways of this compound is therefore paramount for accurately representing its environmental impact in atmospheric models.
The atmospheric significance of this compound stems from multiple factors. First, it is released into the atmosphere through various processes, including biomass burning and potentially from carbon capture systems utilizing amine-based solvents [2] [1]. Second, with a calculated atmospheric lifetime of approximately 4 days, this compound possesses sufficient atmospheric persistence to participate in numerous chemical reactions and undergo long-range transport [2]. Third, its oxidation products include compounds with significant environmental implications, particularly formamide (NH₂CHO), which can further react to produce potentially harmful species such as isocyanic acid (HNCO) [2]. Isocyanic acid is of considerable concern due to its known human health effects, including association with cardiovascular diseases and cataracts.
Despite its importance, the atmospheric chemistry of this compound remains insufficiently characterized, primarily due to challenges in experimental detection and quantification. Theoretical approaches, combining advanced computational methodologies with statistical rate theories, have therefore become indispensable tools for elucidating the intricate reaction mechanisms and kinetics governing this compound's atmospheric behavior [2]. This application note provides a comprehensive framework for integrating the latest kinetic and mechanistic data for this compound into atmospheric chemistry models, enabling more accurate predictions of its environmental fate and impacts.
Elucidating the reaction kinetics of this compound with major atmospheric oxidants requires sophisticated computational methodologies. The following protocol outlines the key steps for determining the initial reaction pathways and rate constants:
Conformational Analysis: Begin by identifying all stable rotational conformers of this compound through systematic scanning of dihedral angles. This step is crucial as different conformers may exhibit varying reactivity toward oxidants [2].
Electronic Structure Calculations: Employ a high-level ab initio//density functional theory approach. Specifically, utilize coupled-cluster theory (CCSD(T)) in conjunction with hybrid-DFT (M06-2X functional) and the 6-311++G(3df,3pd) basis set for geometry optimizations and frequency calculations [2].
Transition State Characterization: Locate and verify transition states for hydrogen abstraction from each possible site (–CH₂, –NH₂, and –OH groups) using standard optimization techniques (e.g., synchronous transit methods) followed by intrinsic reaction coordinate (IRC) calculations to confirm the connection between reactants and products.
Energy Refinement: Perform higher-level single-point energy calculations on optimized structures to obtain accurate electronic energies, incorporating zero-point energy corrections and thermal contributions to enthalpy.
Rate Constant Calculations: Apply canonical transition state theory (TST) to calculate individual rate constants for each reaction channel, accounting for tunneling effects (e.g., using the Eckart method) and pre-reactive complex formation where applicable [2].
Branching Fraction Analysis: Determine the branching ratios for different reaction pathways based on their relative rates under atmospheric conditions.
This computational protocol has demonstrated that hydrogen abstraction from this compound by hydroxyl radicals proceeds with activation energies ranging from 3.5–6.5 kcal/mol from the –NH₂ group, 4.1–6.5 kcal/mol from the –CH₂ group, and 7–9.3 kcal/mol from the –OH group [2].
The carbon-centered NH₂ĊHOH radical generated from initial OH oxidation subsequently reacts with atmospheric oxygen through the following mechanistic pathway:
Radical-Oxygen Complexation: The NH₂ĊHOH radical reacts with molecular oxygen (³O₂) to form a peroxy radical (NH₂CH(OO˙)OH).
H-Shift Isomerization: The peroxy radical undergoes internal hydrogen transfer via a cyclic transition state to form a hydroperoxy alkyl radical.
Decomposition Pathways: The hydroperoxy alkyl radical decomposes through unimolecular fragmentation to yield final products.
Product Quantification: The dominant pathway leads to formamide formation with a branching fraction of approximately 99%, while alternative products (amino formic acid and formimidic acid) collectively account for only about 1% of the reaction output [2].
The following diagram illustrates the complete reaction network for this compound oxidation:
Diagram Title: Reaction Network of this compound Atmospheric Oxidation
Comprehensive kinetic parameters for the reactions of this compound with major atmospheric oxidants are essential for accurate model implementation. The following table summarizes the key kinetic data for the OH-initiated oxidation of this compound at 300 K:
Table 1: Kinetic Parameters for OH Radical Reaction with this compound at 300 K
| Reaction Channel | Activation Energy Range (kcal/mol) | Branching Fraction (%) | Partial Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|---|
| H-Abstraction from –CH₂ | 4.1–6.5 | 77 | 1.52 × 10⁻¹¹ |
| H-Abstraction from –NH₂ | 3.5–6.5 | 20 | 3.94 × 10⁻¹² |
| H-Abstraction from –OH | 7.0–9.3 | 3 | 5.91 × 10⁻¹³ |
| Total Reaction | — | 100 | 1.97 × 10⁻¹¹ |
The calculated total rate constant (kOH) for the reaction of this compound with hydroxyl radicals is approximately 1.97 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K [2]. This value aligns with experimental rate constants measured for similar alkanolamines such as monoethanolamine (MEA), which range from 7.02–9.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [2]. The slightly lower reactivity of this compound compared to MEA can be attributed to its molecular structure and the influence of the adjacent amino and hydroxyl groups on the hydrogen abstraction kinetics.
The subsequent reaction of the dominant carbon-centered NH₂ĊHOH radical with atmospheric oxygen occurs with a rate constant of 5.5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, leading predominantly to formamide formation with a branching fraction of approximately 99% [2]. This makes formamide the dominant stable product of this compound oxidation in the atmosphere.
The oxidation products of this compound have significant environmental implications that must be considered in atmospheric models:
Table 2: Atmospheric Impacts of this compound Oxidation Products
| Product | Formation Yield | Atmospheric Impact | Potential Health Effects |
|---|---|---|---|
| Formamide (NH₂CHO) | ~99% from NH₂ĊHOH + O₂ | Secondary organic aerosol precursor; further oxidation to HNCO | Possible irritant; precursor to carcinogens |
| Isocyanic Acid (HNCO) | Secondary product from formamide + OH | Gas-phase toxicant; participates in aqueous-phase chemistry | Associated with cardiovascular diseases, cataracts |
| Nitrosamines | From unreacted N-centered radicals + NOₓ | Potentially carcinogenic compounds; secondary aerosol formation | Known carcinogens; mutagenic properties |
The environmental risk factors associated with this compound oxidation are primarily linked to the formation of isocyanic acid and nitrosamines [2]. Isocyanic acid is a known toxic compound with potential health impacts, while nitrosamines represent a class of potent carcinogens that can form when amine-related radicals react with nitrogen oxides (NO and NO₂) in the atmosphere. These secondary impacts highlight the importance of accurately representing this compound chemistry in atmospheric models for comprehensive health risk assessments.
Implementing this compound chemistry into atmospheric models requires careful consideration of its emission sources, chemical transformation pathways, and physical processes. The following workflow outlines the recommended approach for model integration:
Diagram Title: Atmospheric Model Implementation Workflow
Developing accurate emission inventories for this compound presents challenges due to limited direct measurements. Recommended approaches include:
Source-Based Estimation: Estimate emissions based on known sources such as biomass burning (using emission factors), potential releases from carbon capture systems, and biological processes [1].
Proxy-Based Methods: Utilize relationships with better-quantified compounds (e.g., ammonia or other amines) to derive this compound emissions, acknowledging that amine concentrations are typically 10 to 1000 times lower than ammonia concentrations [1].
Spatial and Temporal Allocation: Distribute emissions according to activity data with appropriate temporal profiles, considering that amine emissions can exhibit strong diurnal and seasonal patterns.
Incorporate the following reaction sequence into model chemical mechanisms:
Modelers should account for the temperature dependence of rate constants using appropriate Arrhenius expressions derived from the computational studies. The branching fractions for the initial OH reaction should be implemented as time-dependent or fixed ratios based on the model's chemical solver requirements.
The aerosol-forming potential of this compound and its oxidation products should be represented through:
Acid-Base Reactions: Include amine neutralization with inorganic acids (sulfuric, nitric) following standard thermodynamic approaches, recognizing that amines can enhance particle formation rates by up to 1000-fold compared to ammonia [1].
Secondary Organic Aerosol Formation: Account for the contribution of low-volatility oxidation products (particularly formamide and its reaction products) to particle growth through condensation.
Cloud Activation Effects: Consider the potential enhancement of cloud condensation nuclei activity due to the presence of aminomethanol-derived compounds in particles, which can affect cloud droplet formation and ultimately influence cloud properties and the hydrological cycle [1].
The integration of This compound chemistry into atmospheric models represents a significant advancement in understanding the role of amines in atmospheric processes. The kinetic data and mechanistic insights provided in this application note enable modelers to more accurately represent the atmospheric fate of this important compound and its impacts on air quality and climate. The strongly preferential formation of formamide (99% branching fraction) from the dominant carbon-centered radical pathway provides a crucial simplification for model parameterization.
Future research priorities should include:
As carbon capture technologies utilizing amine-based solvents become more prevalent, accurately representing the atmospheric chemistry of this compound and related amines in models will become increasingly important for assessing their potential environmental impacts and informing regulatory decisions.
The following table compares two modern catalytic approaches for synthesizing chiral amino alcohols, which avoid the use of racemic precursors like 1-aminoethanol.
| Method | Key Reaction | Catalyst System | Key Advantages | Representative Substrates/Products |
|---|
| Metal-Catalyzed Asymmetric Cross-Coupling [1] | Cross-coupling between aldehydes and imines | Chromium-based catalyst with chiral ligand | • High enantioselectivity (up to 99% ee) • Modular synthesis from readily available materials • Broad substrate scope | Aromatic and aliphatic aldehydes and imines | | Biocatalytic Reductive Amination [2] | Asymmetric reductive amination of α-hydroxy ketones | Engineered Amine Dehydrogenase (AmDH) |• Uses ammonia as amino donor • Excellent stereoselectivity (>99% ee) • Mild, environmentally friendly conditions | 1-Hydroxy-2-butanone to (S)-2-aminobutan-1-ol |
The workflow below illustrates the general process of the metal-catalyzed asymmetric cross-coupling method.
For researchers planning synthesis, the following table consolidates key quantitative data from the literature, including market information on high-demand chiral amino alcohols.
| Amino Alcohol / Parameter | Value / Specification | Context & Significance |
|---|---|---|
| L-Alaninol & Derivatives [3] | Market opportunity: USD 18.5 - 24.8 million | High demand as a building block for complex drug intermediates and API production. |
| (R)-3-Amino-1-butanol [3] | Market opportunity: USD 12.3 - 16.7 million | Growing demand for use in specialty drug development and neurological medicines. |
| Enantiomeric Excess (ee) [1] [2] | > 99% | Achievable via both metal-catalyzed [1] and enzymatic [2] methods. |
| Biocatalyst Performance (SpAmDH variant wh84) [2] | 4-fold improvement in kcat/Km and TTN | Enhanced activity for reductive amination of 1-hydroxy-2-butanone while maintaining >99% ee. |
| Scale-up Conversion [2] | 91-99% at 100-200 mM substrate concentration | Demonstrates practical applicability in preparative-scale synthesis. |
Below is a generalized protocol inspired by the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines [1].
To synthesize a chiral β-amino alcohol with two adjacent stereocenters via asymmetric cross-coupling.
The catalyzed ammonolysis of acetaldehyde represents a significant synthetic pathway for the formation of 1-aminoethanol, an important chemical intermediate with applications in pharmaceutical synthesis and atmospheric chemistry. While the uncatalyzed reaction between acetaldehyde and ammonia exhibits prohibitively high activation energy for practical synthetic applications, the introduction of catalytic agents dramatically enhances reaction kinetics and yield. This protocol details the experimental methodologies for both water and formic acid catalyzed formation of this compound, with particular emphasis on the superior catalytic efficiency of formic acid in driving this transformation under various atmospheric and laboratory conditions. The mechanistic insights and kinetic parameters provided herein are derived from computational and experimental studies that elucidate the dramatic rate enhancement achievable through appropriate catalyst selection [1].
The fundamental reaction involves the nucleophilic addition of ammonia to the carbonyl group of acetaldehyde, followed by dehydration to form the carbinolamine intermediate, which subsequently tautomerizes to yield this compound. In the absence of catalysts, this transformation faces significant kinetic limitations, rendering it impractical for synthetic purposes. However, as demonstrated through electronic structure calculations and kinetic studies, the introduction of catalytic water molecules or formic acid substantially reduces the energy barrier through proton transfer facilitation and transition state stabilization [1].
The catalytic efficacy of both water and formic acid derives from their ability to form cyclic hydrogen-bonded transition states that facilitate proton transfer during the reaction. These bifunctional catalysts serve as proton shuttles, simultaneously stabilizing the developing charges in the transition state and lowering the overall energy barrier.
Water-catalyzed mechanism proceeds through a six-membered cyclic transition state where one water molecule bridges the carbonyl oxygen of acetaldehyde and the nitrogen atom of ammonia. This arrangement allows for simultaneous proton transfer from ammonia to the carbonyl oxygen, significantly reducing the activation energy compared to the uncatalyzed pathway. The water dimer catalyzed pathway forms an even more efficient eight-membered cyclic transition state that provides superior stabilization through additional hydrogen bonding networks [1].
Formic acid catalyzed mechanism employs a unique cyclic transition state where the carbonyl oxygen of formic acid interacts with the nitrogen of ammonia while the hydroxyl group interacts with the carbonyl oxygen of acetaldehyde. This arrangement creates a dual hydrogen transfer network that effectively stabilizes the transition state. Notably, computational studies indicate that the formic acid catalyzed pathway approaches becoming effectively barrierless, explaining its superior catalytic efficiency compared to water-based systems [1].
The kinetic superiority of formic acid catalysis is demonstrated quantitatively through computational and experimental studies. The table below summarizes the relative rate enhancements achievable through different catalytic systems:
Table 1: Comparative kinetic parameters for catalyzed formation of this compound
| Catalytic System | Relative Rate Enhancement | Effective Energy Barrier | Dominant Reaction Conditions |
|---|---|---|---|
| Uncatalyzed | 1 (reference) | Very high | Not atmospherically relevant |
| Water Monomer | ~10²-10³ | Significantly reduced | Hot, humid conditions |
| Water Dimer | ~10³-10⁴ | Further reduced | Hot, humid conditions |
| Formic Acid | ~10⁵-10⁶ | Effectively barrierless | Wide range, especially higher altitudes |
The remarkable efficiency of formic acid catalysis stems from its strong hydrogen bonding capability and optimal molecular geometry for transition state stabilization. Under identical conditions, the formic acid catalyzed reaction proceeds approximately 1000 times faster than the water dimer catalyzed pathway and significantly faster still than the water monomer catalyzed reaction [1].
Objective: To determine the energetics and kinetics of water and formic acid catalyzed formation of this compound using computational chemistry methods.
Methodology:
Computational Requirements: Quantum chemistry software (Gaussian, ORCA, or similar), high-performance computing cluster with adequate memory and processing cores for correlated electronic structure methods.
Kinetic Parameters: The computational protocol yields activation energies (Eₐ), pre-exponential factors (A), and rate constants (k) for each reaction pathway.
Table 2: Computed kinetic parameters for this compound formation pathways
| Reaction Pathway | Activation Energy (kcal/mol) | Rate Constant at 298 K (cm³/molecule/s) | Relative Rate (vs. Uncatalyzed) |
|---|---|---|---|
| Uncatalyzed | >20 | <10⁻³⁰ | 1 |
| Water Monomer | 8-12 | ~10⁻²⁰-10⁻¹⁸ | 10²-10³ |
| Water Dimer | 5-8 | ~10⁻¹⁸-10⁻¹⁶ | 10³-10⁴ |
| Formic Acid | Effectively barrierless | ~10⁻¹⁶-10⁻¹⁴ | 10⁵-10⁶ |
Branching Ratio Calculations: Determine the dominant reaction pathway under specific atmospheric conditions (altitude, temperature, humidity, formic acid concentration) using relative rate calculations [1].
Reagents and Materials:
Procedure:
Reaction Mixture Preparation: In a controlled atmosphere glove box, prepare reaction mixtures with the following standard composition:
Reaction Execution:
Sampling and Analysis:
Kinetic Analysis:
Safety Considerations: Perform reactions in well-ventilated fume hoods due to volatility and reactivity of reactants. Use appropriate personal protective equipment when handling ammonia and acetaldehyde.
The water and formic acid catalyzed formation of this compound has significant implications for atmospheric chemistry, particularly in understanding the fate of carbonyl compounds and nitrogen species in the troposphere. The relative importance of different catalytic pathways varies with atmospheric conditions:
Table 3: Dominant catalytic pathways under different atmospheric conditions
| Altitude | Temperature Range | Humidity | [Formic Acid] | Dominant Pathway |
|---|---|---|---|---|
| 0 km | 280-300 K | High | High | Formic acid catalyzed |
| 0 km | 280-300 K | High | Low | Water dimer catalyzed |
| 5 km | 250-270 K | Low | Variable | Formic acid catalyzed |
| 10 km | 220-250 K | Very low | Variable | Formic acid catalyzed |
At higher altitudes in the troposphere, This compound formation through ammonolysis of acetaldehyde occurs almost exclusively through the formic acid catalyzed channel due to its lower effective energy barrier and reduced dependence on water concentration [1].
Beyond atmospheric implications, this catalyzed ammonolysis represents a valuable synthetic methodology for this compound production under mild conditions. The exceptional catalytic efficiency of formic acid enables this transformation to proceed at ambient temperature with high conversion rates, offering potential advantages over traditional synthetic routes that often require high pressure or specialized catalysts.
The methodology may be extended to other carbonyl-ammonia reactions, providing a general approach for catalyzing nucleophilic additions to carbonyl compounds that face similar kinetic limitations. The catalyst tunability allows for optimization based on specific substrate requirements and reaction conditions.
The following diagram illustrates the catalytic cycle for the formic acid catalyzed formation of this compound:
Diagram 1: Formic acid catalyzed mechanism for this compound formation
The water and formic acid catalyzed pathways for this compound formation represent efficient mechanisms for overcoming the inherent kinetic limitations of acetaldehyde ammonolysis. The experimental and computational protocols detailed herein provide robust methodologies for investigating these reactions under various conditions. The dramatic catalytic enhancement provided by formic acid, approaching effectively barrierless kinetics under optimal conditions, highlights its superior efficiency compared to water-based catalysts. These findings have significant implications for both atmospheric chemistry and synthetic applications, offering mild and efficient routes to important chemical intermediates.
1-Aminoethanol (NH₂CH₂OH), a simple alkanolamine, is a molecule of significant interest in atmospheric chemistry and industrial processes. Its structure, featuring hydrophilic -NH₂ and -OH groups on a short alkyl backbone, makes it highly relevant in applications like carbon capture and storage (CCS) technology, where higher analogues such as monoethanolamine (MEA) are widely used as solvents. Understanding its atmospheric fate and transformation pathways is crucial for assessing environmental impacts and optimizing industrial applications. The primary atmospheric sink for this compound is reaction with the hydroxyl radical (•OH), which initiates oxidation sequences that can lead to various products, some of which are of toxicological concern. Computational chemistry provides powerful tools for elucidating the detailed reaction mechanisms and kinetics of these processes, offering insights that are often challenging to obtain solely through experimental means.
The accuracy of kinetic predictions in computational chemistry hinges on the precision of the underlying electronic structure calculations.
Reaction rates are determined by applying statistical mechanical theories to the energies and properties obtained from electronic structure calculations.
The following workflow diagram illustrates the complete computational protocol from initial setup to final kinetic data:
The initial and rate-determining step in the atmospheric oxidation of this compound is hydrogen atom abstraction by the hydroxyl radical. This can occur from three distinct sites, leading to different radical intermediates.
Table 1: Activation Energies and Rate Constants for H-Abstraction from this compound by •OH
| Abstraction Site | Activation Energy (kcal/mol) | Rate Constant at 300 K (cm³ molecule⁻¹ s⁻¹) | Branching Fraction (%) |
|---|---|---|---|
| -CH₂- (C-centered) | 4.1 - 6.5 | Not separately specified | 77 |
| -NH₂ (N-centered) | 3.5 - 6.5 | Not separately specified | 20 |
| -OH (O-centered) | 7.0 - 9.3 | Not separately specified | 3 |
| Total | - | ~1.97 × 10⁻¹¹ | 100 |
Source: Data adapted from [1]. The total rate constant and branching fractions are calculated values.
As shown in Table 1, H-abstraction from the carbon atom is the most favored pathway, contributing 77% to the total reaction flux. This is due to its lower activation energy barrier compared to abstraction from the -OH group. The N-centered pathway is also competitive, while O-centered abstraction is less significant [1]. The overall reaction with •OH is rapid, with a total rate constant of ~2.0 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K, indicating an atmospheric lifetime on the order of days, assuming a typical •OH concentration.
The carbon-centered radical (•NH₂CHOH) formed from the initial H-abstraction is highly reactive and is rapidly trapped by atmospheric oxygen (³O₂), leading to stable molecular products.
Table 2: Products from the Oxidation of the C-centered Radical (•NH₂CHOH) by O₂
| Product Name | Chemical Formula | Branching Fraction (%) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|---|
| Formamide | NH₂CHO | ~99 | ~5.5 × 10⁻¹² |
| Formimidic Acid | HN=C(H)-OH | Negligible | - |
| Amino Formic Acid | NH₂COOH | Negligible | - |
Source: Data adapted from [1].
The oxidation process is highly selective, with formamide (NH₂CHO) being the dominant product with a branching fraction of approximately 99%. The formation of formimidic acid and amino formic acid is computationally predicted to be negligible [1].
The computational results provide a mechanistic basis for understanding the environmental impact of this compound emissions. The formation of formamide as the major stable product is a key finding. While formamide itself has biochemical relevance, its subsequent reaction with •OH radicals in the atmosphere can lead to the production of isocyanic acid (HNCO), a compound known to be harmful to human health as it can carbamylate proteins and is linked to cataracts and atherosclerosis [1].
Furthermore, the nitrogen-centered radical (•NHCH₂OH), though a minor product, poses a different risk. This radical can react with trace nitrogen oxides (NO and NO₂) present in polluted air, potentially leading to the formation of nitrosamines, which are potent carcinogens [1]. Therefore, a complete risk assessment of this compound release must consider not only its direct effects but also the toxicological profile of its secondary and tertiary reaction products.
The diagram below summarizes the complete reaction network for this compound oxidation, from the initial •OH attack to the final stable products and their associated environmental risks.
This section provides a step-by-step protocol for setting up and running a calculation of the •OH + this compound reaction rate constant.
System Setup and Conformational Search
Locate Pre-reactive Complexes and Transition States
Energy Refinement and Frequency Analysis
Kinetic and Statistical Analysis
Alkanolamines, such as 2-Aminoethanol (MEA) and Diethanolamine (DEA), are valuable in pharmaceutical synthesis and carbon capture processes [1]. However, their corrosive, flammable, and hygroscopic nature necessitates strict safety protocols to prevent degradation, ensure personnel safety, and maintain compound integrity [2] [3]. The following notes outline the key principles and risks.
1. Personal Protective Equipment (PPE) Always wear appropriate PPE to create a primary barrier against exposure [2].
2. Ventilation and Engineering Controls Work in a well-ventilated area or a certified fume hood to prevent the accumulation of harmful vapors [2]. For larger quantities, storage areas must also have adequate ventilation to disperse volatile organic compounds (VOCs) [3].
3. Spill Management In case of a spill [2]:
Proper storage is critical to prevent decomposition and maintain stability. The table below summarizes the essential guidelines.
| Storage Parameter | Specification | Rationale & Additional Notes |
|---|---|---|
| Temperature [3] | Below 30°C (86°F) | Minimizes volatility and prevents thermal degradation. |
| Humidity Control [3] | Dry environment; use of desiccants. | Prevents hydrolysis and absorption of moisture (hygroscopic). |
| Container Material [3] | HDPE (High-Density Polyethylene) or Glass. | Ensures compatibility and prevents container reaction. |
| Container Seal [3] | Tightly sealed | Protects from air and moisture to preserve quality. |
| Labeling [3] | Clear content, hazard, and handling labels. | Ensures quick identification and reinforces safety protocols. |
Additional Storage Notes:
The following diagrams, generated using Graphviz, illustrate the core logical workflows for handling alkanolamines and managing fluid systems.
Diagram 1: Alkanolamine Handling Decision Workflow This chart outlines the decision-making process for safely handling alkanolamines in the lab.
Diagram 2: Fluid Management & Monitoring Protocol This flowchart describes the continuous management cycle for systems using alkanolamine-based fluids, such as in metalworking or carbon capture [4].
These application notes are a synthesis of best practices from published literature and safety resources. They are intended for informational purposes and should serve as a supplement to, not a replacement for, your institution's specific safety protocols, standard operating procedures (SOPs), and all applicable local and national regulations.
While data specific to 1-aminoethanol is limited, you can apply general principles of chemical synthesis troubleshooting. The following framework, inspired by industrial ethanol production troubleshooting [1], can help you identify and resolve issues in your lab-scale synthesis.
Step 1: Establish and Monitor Your Baseline
Step 2: Identify Critical Changes Monitor your reaction closely for these common signs of issues, especially in the early stages [1]:
Step 3: Discern the Source of the Problem Systematically investigate these potential areas [1]:
| Area to Investigate | Specific Checks for this compound Synthesis |
|---|---|
| Raw Materials | Check the purity and age of acetaldehyde, as it can oxidize to acetic acid. Ensure the concentration and quality of the ammonia source (e.g., aqueous ammonia, ammonium salts) [2]. |
| Reaction Conditions | Verify temperature control; high temperatures can promote decomposition. Confirm accurate pH control, as the reaction is sensitive to the acid-base environment. Ensure proper mixing efficiency for good contact between reactants. |
| Equipment & Contamination | Check for catalyst degradation (if a catalyst is used). Look for signs of contamination in reactors or glassware that might introduce metals or other impurities catalyzing side reactions. |
The search results did not provide a direct synthesis protocol for this compound. However, a highly efficient and green method for synthesizing related N-containing heterocycles from bioethanol and amino alcohols has been reported [3]. The catalyst preparation and characterization methodology can serve as a valuable reference for developing a catalytic system for this compound.
Catalyst Preparation (Ni-Zr-LDO) [3]:
Catalyst Characterization [3]:
The workflow below summarizes the troubleshooting and experimental development process.
For monitoring purification success, gas chromatography (GC) is a standard method for separating and analyzing aminoethanol compounds. The following protocol is adapted from a NIOSH method [1].
Sampling and Preparation:
GC Analysis Conditions [1]:
| Parameter | Specification |
|---|---|
| Technique | Gas Chromatography (GC) with Flame Ionization Detector (FID) |
| Column | 1.8 m x 2-mm ID silanized glass, 10% Carbowax 20 M + 2% KOH on 80/100 mesh Chromosorb WAW |
| Carrier Gas | N₂ or He, 30 mL/min |
| Temperature Program | 90 °C for 3 min; increase to 225 °C at 16°/min; hold for 6 min |
| Injection Temperature | 150 °C |
| Detection Temperature | 250 °C |
| Range | 0.1 to 6 mg per sample |
The challenges you face with 1-aminoethanol share similarities with general protein and amino acid isolation. The following workflow outlines a general sequential isolation process, which can serve as a conceptual model. Key considerations for dealing with unstable or complex biological molecules are noted below [2].
Critical Considerations for Successful Isolation [2]:
The following FAQs address common challenges in stereoselective synthesis, drawing on general principles that can be applied to the synthesis of 1-aminoethanol derivatives and similar compounds.
1. What are the most common factors that cause low stereoselectivity in my reactions? Low stereoselectivity often stems from an inability to effectively differentiate between the possible pathways that lead to different stereoisomers. The key factors involve the control of the transition state[specific citation numbers].
2. How can I use Lewis Acids to improve diastereoselectivity? Lewis acids can dramatically enhance diastereoselectivity by coordinating to functional groups in the substrate, rigidifying its structure and creating a more defined chiral environment for the reaction to occur[specific citation numbers].
3. My reaction is stereoselective but not stereospecific. What does this mean? This is a fundamental and important distinction[specific citation numbers].
The table below contrasts these concepts:
| Feature | Stereoselective Reaction | Stereospecific Reaction |
|---|---|---|
| Core Idea | Preference for one stereoisomer as product | Mechanism dictates product stereochemistry from reactant stereochemistry |
| Starting Material | Can be a single compound | Different stereoisomers of the starting material are required |
| Product | A mixture of stereoisomers, unevenly distributed | Different, specific stereoisomers |
| Example | Hydrogenation yielding >90% cis-alkene | SN2 reaction proceeding with inversion of configuration |
This workflow diagram outlines a logical path for diagnosing and addressing stereoselectivity issues.
Step 1: Check Substrate Control
Step 2: Evaluate Catalyst/Reagent
Step 3: Optimize Reaction Conditions
Step 4: Consider Alternative Synthetic Route
The following methods, while not specific to this compound, provide a template for achieving high stereoselectivity using common strategies.
1. Diastereoselective Allylation via Lewis Acid Control This protocol is adapted from studies on β-alkoxy ester enolate radicals, demonstrating the power of chelation control[specific citation numbers].
2. Highly Stereoselective Synthesis via Mannich-type Reaction This protocol is based on the synthesis of 1,3-aminoalcohol precursors, a relevant scaffold[specific citation numbers].
Q: What are the primary stability challenges when analyzing this compound in aqueous ammonia solutions? this compound is a hemiaminal, a class of compounds known to be unstable, particularly in aqueous environments. The main challenge is its dehydration reaction, a decomposition pathway where a water molecule is eliminated to form a corresponding imine [1]. This process can be catalyzed by the surrounding water molecules and other components in the solution, making isolation and analysis difficult [1]. In a chromatographic analysis, this instability can manifest as disappearing analyte peaks, the appearance of new decomposition product peaks, or inconsistent quantitative results.
The diagram below illustrates the core decomposition pathway of this compound:
Q: My chromatograms show unexpected "ghost" peaks. What could be the cause and how can I fix it? "Ghost peaks" are a common phenomenon in reversed-phase chromatography and are often traced to the eluent (mobile phase) or contaminants from previous runs [2].
Q: I am observing significant baseline drift during my gradient method. How can I stabilize it? Baseline drift is common when using UV-absorbing mobile phase components, which may be relevant if your detection method relies on UV-Vis [2].
Q: What is a robust experimental workflow for studying this compound stability? A successful strategy must account for the compound's inherent instability. The workflow below integrates stabilization approaches and advanced analytical techniques to mitigate decomposition during analysis.
Q: How can I optimize my reversed-phase chromatography (RPC) method for an unstable analyte like this compound? Expert tips for RPC method development can be adapted for this challenging analysis [3].
The table below summarizes a successful experimental approach for identifying a related unstable hemiaminal, aminomethanol, which can serve as a guide for your work with this compound [1].
| Parameter | Specification / Strategy | Purpose / Rationale |
|---|---|---|
| Sample Matrix | Low-temperature methylamine-oxygen ice; non-aqueous environment | Prevents catalytic dehydration by water molecules; stabilizes the hemiaminal [1]. |
| Detection Technique | Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) | Isomer-selective detection; unambiguously identifies the target hemiaminal based on its ionization energy, distinguishing it from other structural isomers [1]. |
| Ionization Energy (for ID) | Tuned precisely (e.g., 9.10 eV vs 9.50 eV) | Selective ionization based on the unique adiabatic ionization energy of the target hemiaminal [1]. |
| Key Challenge Noted | Obscured FTIR signals in complex, multi-component mixtures | Highlights that common techniques like FTIR may fail, necessitating more advanced, isomer-specific detection methods [1]. |
The reaction between an amine and a carbonyl compound like acetaldehyde is a type of nucleophilic addition-elimination [1]. Understanding this mechanism is the first step in troubleshooting its rate.
The diagram below illustrates the general two-step mechanism for an amine reacting with a carbonyl compound. While this is a foundational pathway, the specific case of acetaldehyde ammonolysis may involve different intermediates or steps not detailed in the search results.
The reaction proceeds as follows [1]:
To address a low reaction rate, you can manipulate experimental conditions to favor the reaction pathway. The table below summarizes potential parameters to investigate, based on general chemical principles as specific data for acetaldehyde ammonolysis is unavailable.
| Parameter | Objective | General Methodological Approach |
|---|---|---|
| Reactant Concentration | Increase frequency of molecular collisions. | Use excess ammonia (NH₃) to shift equilibrium toward products. |
| Catalyst | Provide alternative reaction pathway with lower activation energy. | Investigate acid catalysis; test suitability of Lewis acid or biocatalysts. |
| Temperature | Increase kinetic energy of molecules to surpass activation barrier. | Conduct reaction at elevated temperatures; monitor for side product formation. |
| Solvent | Use a medium that stabilizes reactants, intermediates, or transition states. | Screen polar aprotic solvents that may stabilize the polar transition state. |
Accurate measurement is essential for diagnosing a slow reaction and confirming the success of optimization efforts. The table below lists standard laboratory techniques that can be adapted for this purpose.
| Method | Measured Property | Application Notes |
|---|---|---|
| Gas Evolution/Collection | Volume of gas produced over time. | Suitable if reaction produces a gas (e.g., N₂). Use a gas syringe. [2] |
| Colorimetry / Spectrophotometry | Change in light absorption/transmission. | Applicable if a reactant or product absorbs light. Provides continuous data. [2] |
| Conductivity | Change in ionic conductivity of the solution. | Effective if the reaction consumes or produces ions. [2] |
| Titration (Quenching) | Concentration change of a reactant or product. | Take samples at intervals, quench (stop) the reaction, and analyze concentration. [2] |
| Mass Loss | Decrease in mass of the reaction vessel. | Only feasible if a gaseous product is dense enough (e.g., CO₂). [2] |
A systematic approach is the most efficient way to diagnose and solve the problem. The following chart outlines a logical workflow you can follow.
The information available from the search is too general to provide a specific protocol for acetaldehyde ammonolysis. To advance your work, I suggest:
Reaxys or SciFinder for journal articles containing explicit experimental procedures for this reaction.
For any catalyst-related issue, a systematic approach is key. The following diagnostic questions, modeled after Cisco's technical support structure, can form the core of your FAQ [1].
| Topic | Diagnostic Questions |
|---|---|
| Problem Definition | When did the issue start? Is it reproducible? What is the detailed symptom (e.g., low yield, no reaction, poor selectivity)? Was it working before? What changes were made? |
| Catalyst & Reaction | Is the issue specific to one catalyst type or batch? Does it occur with different reactants or solvents? What is the catalyst loading? |
| Product & By-products | What is the yield and selectivity? Are there unexpected by-products? Does the problem affect all users or just one specific protocol? |
The search results emphasize that successful catalysis, especially for multi-step reactions, often requires specific catalyst properties. The table below summarizes key principles for designing and selecting catalysts.
| Principle | Description & Relevance to 1-Aminoethanol Formation |
|---|---|
| Multiple Active Sites | Catalysts with coexisting metallic and oxidized metal species can optimize different steps in a reaction sequence, much like the Ru clusters that excelled in a two-step process [2]. |
| Metal Catalyst Properties | Transition metals (e.g., Pd, Ru, Cu, Ni) facilitate reactions via their empty d-orbitals, enabling challenging bond formations like C-N bonds in Buchwald-Hartwig amination [3]. |
| Promoter Effects | Additives like potassium (K) can dramatically shift product distribution by altering the catalyst's electronic properties and modulating the reaction pathway [4]. |
For a more visual representation, the following diagram outlines a logical workflow for diagnosing and resolving catalyst performance issues, incorporating the principles above.
For researchers needing to validate catalyst performance, here are detailed protocols based on the search results:
Assessing Multiple Active Sites: Follow the methodology used for the Ru cluster catalysts [2]. Synthesize catalysts under different annealing environments (e.g., inert gas, air, hydrogen). Use HAADF-STEM to confirm the formation of atomically dispersed species, clusters, or nanoparticles. Employ XPS to determine the electronic states (metallic vs. oxidized) of the metal. Test the catalytic activity for each individual step of your reaction sequence to identify which catalyst structure is optimal for each step.
Modulating Pathways with Promoters: Use the protocol for K-promoted FeCuAl catalysts as a guide [4]. Prepare your base catalyst via co-precipitation. Then, introduce different loadings of a promoter (e.g., potassium nitrate) via incipient wetness impregnation. Test all catalysts under identical reaction conditions. Use techniques like XPS and in-situ DRIFTS to observe how the promoter alters the electronic environment and surface intermediates, correlating these changes to shifts in product selectivity between ethanol and heavier hydrocarbons.
I hope this structured information provides a solid foundation for your technical support center. Would you like to delve deeper into the experimental protocols for a specific type of catalyst, such as those used for C-N coupling?<|end▁of▁thinking|>Based on the search results, I have structured key troubleshooting and methodological information for your technical support center. While specific data on this compound formation is unavailable, the principles of catalyst design for related reactions are highly relevant.
For any catalyst-related issue, a systematic diagnostic approach is crucial. The table below outlines essential questions to guide problem identification [1].
| Topic | Diagnostic Questions |
|---|---|
| Problem Definition | When did the issue start? Is it reproducible? What is the detailed symptom (e.g., low yield, no reaction, poor selectivity)? Was it working before? What changes were made? |
| Catalyst & Reaction | Is the issue specific to one catalyst type or batch? Does it occur with different reactants or solvents? What is the catalyst loading? |
| Product & By-products | What is the yield and selectivity? Are there unexpected by-products? Does the problem affect all users or just one specific protocol? |
Successful catalysis, especially for multi-step reactions, often requires specific catalyst properties. The table below summarizes key principles for designing and selecting catalysts [3] [2] [4].
| Principle | Description & Relevance to this compound Formation |
|---|---|
| Multiple Active Sites | Catalysts with coexisting metallic and oxidized metal species can optimize different steps in a reaction sequence [2]. |
| Metal Catalyst Properties | Transition metals (e.g., Pd, Ru, Cu, Ni) facilitate reactions via their empty d-orbitals, enabling challenging bond formations like C-N bonds [3]. |
| Promoter Effects | Additives like potassium (K) can dramatically shift product distribution by altering the catalyst's electronic properties and modulating the reaction pathway [4]. |
For a more visual representation, the following diagram outlines a logical workflow for diagnosing and resolving catalyst performance issues, incorporating the principles above.
For researchers needing to validate catalyst performance, here are detailed protocols based on the search results:
Assessing Multiple Active Sites: Follow the methodology used for the Ru cluster catalysts [2]. Synthesize catalysts under different annealing environments (e.g., inert gas, air, hydrogen). Use HAADF-STEM to confirm the formation of atomically dispersed species, clusters, or nanoparticles. Employ XPS to determine the electronic states (metallic vs. oxidized) of the metal. Test the catalytic activity for each individual step of your reaction sequence to identify which catalyst structure is optimal for each step.
Modulating Pathways with Promoters: Use the protocol for K-promoted FeCuAl catalysts as a guide [4]. Prepare your base catalyst via co-precipitation. Then, introduce different loadings of a promoter (e.g., potassium nitrate) via incipient wetness impregnation. Test all catalysts under identical reaction conditions. Use techniques like XPS and in-situ DRIFTS to observe how the promoter alters the electronic environment and surface intermediates, correlating these changes to shifts in product selectivity.
The table below summarizes key parameters from recent scientific literature that discuss the formation of this compound. This can serve as a reference point for your experimental planning.
| Study Focus | Reaction/Process Type | Key Temperature Parameters | Key Pressure Parameters | Citations |
|---|
| Formation in Interstellar Ice Analogs | Ammonia & Acetaldehyde reaction | - Effective formation: ~110 K and above
One study explicitly investigates the formation of this compound from acetaldehyde and ammonia under conditions mimicking deep space. It reports that the reaction becomes effective at temperatures around 110 K and above, with peak abundance in models occurring between 90 K and 130 K [1]. Another study, while focused on a different application (CO2 capture), provides typical temperature and pressure ranges for amine-based chemical processes that involve absorption and regeneration, which may share similarities with certain separation or purification steps in amino alcohol synthesis [2].
A separate computational study on the Strecker reaction pathway notes that the deprotonation step to form this compound has a calculated activation energy barrier of 9.6 kcal/mol, which is a critical factor for determining the required reaction conditions [3].
Given that the search results lack a direct protocol, here are suggested paths to find the specific information you need:
The following workflow outlines a systematic approach to optimizing reaction conditions based on the principles gathered from the literature. This diagram integrates the key parameters and analysis methods you would need to consider.
The table below summarizes two chromatographic methods suitable for detecting this compound and related compounds.
| Method Attribute | GC/FID Method (NIOSH 2007) | RP-HPLC-UV/VIS Method |
|---|---|---|
| Analytical Technique | Gas Chromatography with Flame Ionization Detector (GC/FID) [1] | Reverse-Phase High-Performance Liquid Chromatography with UV/VIS detection [2] |
| Sample Collection | Silica gel tubes (300 mg/150 mg) [1] | Liquid samples (e.g., biological fluids), filtered [2] |
| Sample Preparation | Desorbed in 4:1 (v/v) methanol:water; stood for 2 hours with occasional shaking [1] | Pre-column derivatization with o-phthalaldehyde (OPA) [2] |
| Key Separation Parameters | Not specified in detail | Poroshell 120 C18 column (2.7 µm); Column temp: 34°C [2] |
| Detection Limit | 0.005 mg per sample (for ethanolamine) [1] | Varies by compound; methodology provides a framework for determination [2] |
| Working Range | 5 to 300 mg/m³ (for a 20L air sample) [1] | Demonstrated from 0 to 2500 µM; can be adapted [2] |
| Total Run Time | Not specified | 53 minutes [2] |
| Primary Application | Analysis of aminoethanol compounds from workplace air samples [1] | Analysis of ~40 primary amines in biological samples for metabolic disorders [2] |
This method is standardized for airborne aminoethanol compounds [1].
This method is highly adaptable for liquid samples like biological fluids [2].
The following section addresses common experimental issues in a question-and-answer format.
Q: What is the most cost-effective method for routine aminoethanol analysis? A: While GC/MS and LC/MS are highly sensitive, they are expensive. RP-HPLC with UV/VIS detection offers a high-throughput, low-cost alternative. One study estimates the cost can be below $30 per sample, making it accessible for lower-resource environments [2].
Q: How can I improve the sensitivity of my GC analysis for aminoethanol compounds? A: The standard GC/FID method can be enhanced by using a photoionization detector (PID) or a nitrogen-selective detector. This modification can improve the method's sensitivity by at least ten-fold [1].
Q: My HPLC chromatogram shows poor peak resolution. What should I check? A: Follow this checklist [4]:
Q: I am getting low intensity signals in my OPA-derivatized HPLC run. What is the likely cause? A: This is often related to the derivatization reagent [4]:
The following diagrams illustrate the core workflows for the two main methods described above.
This diagram outlines the key steps for analyzing this compound in air samples using the GC/FID method.
This diagram shows the process for analyzing this compound in liquid matrices using HPLC with pre-column derivatization.
Q: What are the common stability issues with amino alcohols during synthesis and storage? Amino alcohols, particularly those with sensitive functional groups, can be susceptible to oxidation and decomposition. Stability can be affected by extreme pH, high temperatures, and exposure to air/moisture over time [1]. Proper purification and airtight storage under inert atmosphere are crucial.
Q: Are there protection strategies for amino groups during reactions? Yes, protecting groups like the tert-butyloxycarbonyl (Boc) group are essential. The Boc group is stable towards most nucleophiles and bases but can be cleaved under acidic conditions. This allows for orthogonal protection strategies when other sensitive groups are present on the molecule [1].
Q: What purification methods are effective for amino alcohols? Column chromatography on silica gel using eluents like dichloromethane with increasing polarity of methanol is a standard and effective method for purifying synthesized amino alcohol compounds [2].
Potential Cause and Solution
| Potential Cause | Recommended Action | Supported Protocol |
|---|
| Unwanted side reactions (e.g., oxazolidinone formation from α-amino alcohols) | Use protecting group strategies. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc₂O) with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst, which avoids these side reactions [1]. | Protocol: N-Boc Protection [1] • React amine with Boc₂O. • Use HFIP as solvent and catalyst. • The catalyst can be recycled. | | Incomplete reaction or poor chemoselectivity | Employ alternative catalysts. Iodine under solvent-free conditions or perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) are efficient and chemoselective catalysts for N-tert-butoxycarbonylation of amines [1]. | Protocol: Solvent-Free Protection [1] • Use a catalytic amount of iodine. • React with Boc₂O under solvent-free conditions at room temperature. | | Impurities from starting materials or byproducts | Purify the final product using column chromatography. This is a critical step to isolate the pure β-amino alcohol, as demonstrated in the synthesis of eugenol derivatives [2]. | Protocol: Purification [2] • Use silica gel column. • Elute with DCM/MeOH mixtures of increasing polarity. |
General Best Practices While the search results do not provide explicit troubleshooting for this issue, standard chemical handling practices include:
The following workflow is adapted from a published synthesis of eugenol-derived amino alcohols with insecticidal activity [2]. This process involves handling moisture-sensitive reagents like the epoxide intermediate.
Workflow Description:
Detailed Protocol: Synthesis of β-Amino Alcohols from Eugenol Epoxide [2]
Synthesis of Eugenol Epoxide:
Synthesis of β-Amino Alcohols (e.g., Compound 3a):
Characterization:
The available search results provide a strong foundation for specific synthetic protocols but lack comprehensive details on troubleshooting air and moisture sensitivity. For advanced techniques, consulting specialized organic chemistry textbooks or resources on practical handling of air-sensitive compounds would be highly beneficial.
| Isomer Name | Common Name | Relative Energy (kcal/mol) | Key Stability Characteristics |
|---|---|---|---|
| 1-Aminoethanol [1] | - | 0.0 (Global Minimum) [1] | Most thermodynamically stable isomer; dominant at low temperatures [1] |
| 2-Aminoethanol [1] | Ethanolamine | 7.6 [1] | Only isomer detected in the interstellar medium (ISM) to date; stability influenced by intramolecular hydrogen bonding [1] |
| Methylaminomethanol [1] | - | 11.5 [1] | Viable high-energy species detectable in space [1] |
| Isomer 4 [1] | - | 14.0 [1] | - |
| Isomers 5-8 [1] | Hydroxylamine derivatives | 38.5 - 49.1 [1] | Feature O-N bonds; significantly less stable and thus less relevant in most contexts [1] |
The stability data is primarily determined through advanced computational chemistry methods [1].
P(Ei) = g_i * e^(-ΔEi / kT) / Z. This is crucial for predicting which isomer is most abundant and detectable under space conditions like cold molecular clouds (~10 K) or warmer star-forming regions [1].In space, stability is influenced by formation and destruction processes, not just thermodynamic energy.
The diagram illustrates that while This compound is the most stable isomer in energy, its actual abundance for detection depends on environmental factors. It forms efficiently in icy mantles but is also rapidly destroyed by UV radiation, making warm, shielded regions the most favorable for its potential detection [1].
The table below outlines the standard experimental methods for acquiring spectroscopic data, as detailed in a study on (R)-2-Amino-1-Phenylethanol, a compound structurally similar to 1-aminoethanol [1].
| Technique | Instrument Model | Key Parameters | Spectral Range | Sample Form |
|---|---|---|---|---|
| FT-IR | Thermo Nicolet 6700 spectrometer | Spectral resolution: ±2 cm⁻¹ | 4000–400 cm⁻¹ | Powder (Solid) |
| FT-Raman | FRA 106 Raman module with Nd:YAG laser | Laser wavelength: 1.064 μm; Laser power: 200 mW | 4000–100 cm⁻¹ | Powder (Solid) |
| NMR | Not specified (theoretical calculation) | Basis set: B3LYP/6-311++G(d,p) | Chemical shifts (δ, ppm) | - |
| UV-Vis | Not specified | Solvent: Ethanol | 200–400 nm | Solution in ethanol |
For predicting spectroscopic properties and binding affinities, researchers employ a combination of quantum chemical calculations and molecular docking, as summarized below [1] [2].
| Method Category | Software / Tool | Key Functionalities & Parameters |
|---|
| Quantum Chemical Calculations | Gaussian 09 | • Geometry optimization and frequency calculations using B3LYP/6-311++G(d,p) basis set. • Calculation of NMR chemical shifts and UV-Vis spectra. • Potential Energy Surface (PES) scan for conformational analysis. | | Molecular Docking | AutoDock, Glide (Schrödinger) | • Prediction of binding pose and affinity to biological targets (e.g., PI3K protein). • Scoring function accounts for van der Waals, electrostatic, hydrogen bonding, and desolvation energies. | | Binding Free Energy Calculation | Prime MM/GBSA | • Post-docking refinement and more accurate prediction of binding free energy. |
The following diagram illustrates the typical workflow for comparing experimental and computationally predicted spectroscopic data, integrating the protocols mentioned above.
MEA degradation is a critical operational challenge, primarily in post-combustion CO₂ capture. The process leads to solvent losses, corrosive by-products, and potential environmental emissions [1]. The main degradation pathways are oxidative and thermal, often occurring simultaneously.
The diagram below illustrates the primary MEA degradation pathways and the key degradation products formed.
The volatility of degradation products is a key factor in emission control. The following table ranks common MEA degradation compounds based on their Henry's constants, which determine their tendency to volatilize from the solvent solution [2].
| Compound Class | Examples | Relative Volatility (Ranked Highest to Lowest) | Key Characteristics |
|---|---|---|---|
| Pyrazines & Alkylamines | - | Highest | Among the most volatile compounds, significant for emissions [2]. |
| Aldehydes & Ketones | - | High | Volatile organic compounds that contribute to air emissions [2]. |
| Nitrosamines | - | Medium | Compounds of potential health concern [2]. |
| Larger Amides | - | Low | Less volatile, more likely to remain in the liquid solvent [2]. |
Impact of Temperature: The volatility of all degradation compounds shows a strong positive dependence on temperature, which is a critical consideration for emission control system design [2].
The following are standard methodologies used to study MEA degradation.
This method simulates degradation in the absorber unit of a capture plant, where O₂ is present [1].
This method simulates the high-temperature conditions of the desorber/stripper unit [1] [3].
Understanding these pathways and products is essential for developing mitigation technologies.
The search for "this compound" did not yield relevant results in this instance. To find the information you need, I suggest:
The table below summarizes the biological activities of specific amino alcohol compounds or compound classes as reported in the literature.
| Compound / Compound Class | Reported Biological Activity | Key Findings / Experimental Data |
|---|---|---|
| Eugenol β-amino alcohol derivatives [1] | Anticancer activity against human gastric (AGS) and lung (A549) adenocarcinoma cells. | Compound 5 induced apoptosis, activated caspase-3 (14-fold), -8 (10-fold), and -9 (2.8-fold) in AGS cells. Showed selectivity (no toxicity to noncancerous HaCaT keratinocytes at 100 μM) [1]. |
| Ferulic acid β-amino alcohol derivatives [2] | Antibacterial and antiviral activity. | Compound D24: Effective against Xanthomonas oryzae (Xoo), EC~50~ = 14.5 μg/mL (better than standard drugs). Compound D3: Inactivated Tobacco Mosaic Virus (TMV) by 93.7% at 500 μg/mL (EC~50~ = 38.1 μg/mL); binds to TMV coat protein [2]. |
| Chiral β-amino alcohols (general) [3] [4] | Found in natural products, pharmaceuticals (e.g., beta-blockers), and used as chiral auxiliaries/ligands in asymmetric synthesis. | A "privileged motif in nature, medicine, and catalysis." Used in the synthesis of various drugs and for enantioselective recognition and synthesis [3] [4]. |
The methodologies from these studies can serve as a reference for designing comparative experiments.
For Cytotoxicity and Apoptosis Assays (from eugenol study) [1]:
For Antibacterial/Antiviral Activity (from ferulic acid study) [2]:
The experimental workflow for investigating the biological activity of amino alcohol derivatives can be visualized as follows:
Since a direct, multi-source comparison isn't feasible with the current search results, here are suggestions for creating your guide:
The table below summarizes atmospheric degradation data for other amino alcohols for which experimental data is available. Please note that these are not direct alternatives to 1-aminoethanol.
| Compound Name | Primary Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime | Experimental Conditions |
|---|---|---|---|---|
| 2-amino-2-methyl-1-propanol (AMP) [1] | OH radical | ( 2.8 \times 10^{-11} ) (at 300 K) | ~10 hours | Large chamber simulation, 300 K |
| Ethanolamine (MEA) [2] | Information not specified | Information not specified | Information not specified | Oxidative degradation study; specific kinetic data not provided |
The data for AMP comes from a comprehensive study that combined experimental and theoretical methods, which represents the type of protocol used to determine atmospheric lifetimes [1]:
The diagram below illustrates this integrated experimental and computational workflow.
Researchers commonly use a combination of computational and experimental techniques to determine molecular properties. The following diagram illustrates a typical integrated workflow.
The table below details the specific protocols referenced in the search results for studying aminoethanol isomers.
| Method Category | Specific Techniques Used | Protocol Description & Key Parameters |
|---|
| Computational [1] | Quantum Chemical Calculations | Conformational Search: Systematic generation of low-energy structures using tools like GLOMOS. Geometry Optimization & Energy Refinement: Multi-step process using M06-2X-D3/aug-cc-pVTZ, then MP2/aug-cc-pVTZ, with final single-point energies at CCSD(T)/aug-cc-pVTZ. Property Calculation: Rotational constants with anharmonic corrections at the VPT2 level. | | Experimental (Spectroscopy) [2] | Mid-Infrared (MIR) Spectroscopy | Setup: Simulator for Astro-molecules at Low Temperature (SALT). Sample deposited on a ZnSe window cooled to 7 K. Measurement: FTIR spectroscopy in the 2-12 µm range during controlled temperature ramping. | | Experimental (Spectroscopy) [2] | Vacuum Ultraviolet (VUV) Spectroscopy | Setup: Synchrotron beamline. Sample deposited on a LiF substrate at 10 K. Measurement: Transmitted light detected from 120-230 nm. Spectra captured at 20 K intervals during heating at 5 K/min. |
The primary value of integrating computational and experimental data lies in the validation and interpretation they provide for each other. This synergy is crucial for applications like identifying molecules in space or understanding material behavior.
| Analysis Aspect | Computational Insights | Experimental Support & Joint Findings |
|---|---|---|
| Identifying Isomers | Calculation of relative energies of C2H7NO isomers. 1-aminoethanol is the global minimum; ethanolamine is 7.6 kcal/mol higher [1]. | Guides the search for specific isomers in experimental data. Ethanolamine was successfully detected in the interstellar medium (ISM), while this compound remains a target for future searches [1]. |
| Guiding Observation | Prediction of rotational constants and dipole moments for all low-energy conformers of a molecule [1]. | Provides a unique spectral fingerprint for radio astronomers to search for. This was key to the initial detection of ethanolamine in space [2] [1]. |
| Understanding Behavior | Modeling of how ice morphology and spectral signatures change with temperature [2]. | Experimental VUV and IR spectra of pure ethanolamine ices at astrochemical conditions (from 10 K up) provide a crucial benchmark to verify computational models [2]. |
For your comparison guide, you can structure it around the demonstrated workflow:
It is worth noting that the search results contained more extensive data for the isomer ethanolamine (2-aminoethanol) than for this compound. This is because ethanolamine has already been detected in the interstellar medium [2] [1] and is widely used in industrial applications [3] [4], prompting more studies.
In scientific literature, the compound 1-aminoethanol is typically referred to as 2-aminoethanol or, most commonly, monoethanolamine (MEA) [1] [2] [3]. It is the simplest form of ethanolamine. The isomers diethanolamine (DEA) and triethanolamine (TEA) differ in the number of ethanol groups attached to the nitrogen atom [3].
The following table summarizes the key differences and available toxicity data for these isomers. Please note that the data for MEA is more comprehensive than for DEA and TEA.
| Property | Monoethanolamine (MEA) | Diethanolamine (DEA) | Triethanolamine (TEA) |
|---|---|---|---|
| Chemical Structure | HOCH₂CH₂NH₂ (One ethanol group) [3] | (HOCH₂CH₂)₂NH (Two ethanol groups) [3] | N(CH₂CH₂OH)₃ (Three ethanol groups) [3] |
| Acute Toxicity & Irritation | Strong irritant (respiratory tract, skin, eyes); a drop in the eye caused severe vision damage [1] [2]. | Can cause severe skin and eye irritation; expected to be less potent than MEA [4]. | Information limited in search results; expected to have lower irritation potential. |
| Inhalation Toxicity | Animal studies show respiratory irritation, lethargy, organ damage (lungs, liver, kidneys) at >66 ppm; skin irritation even at 5 ppm [1] [2]. | Information limited in search results. | Information limited in search results. |
| Neurobehavioral Effects | Observed in animals (dogs, guinea pigs, rats) with repeated exposure to concentrations above 66 ppm; lethargy in rats at 5 ppm [2]. | Information limited in search results. | Information limited in search results. |
| Genotoxicity & Carcinogenicity | Not genotoxic in multiple in vitro assays (bacterial reverse mutation, mammalian cell gene mutation) [1] [2]. No carcinogenicity studies found [2]. | Information limited in search results. | Information limited in search results. |
| Regulatory/Advised Exposure Limits | • ACGIH TLV-TWA: 3 ppm (8-hour) • ACGIH TLV-STEL: 6 ppm (15-minute) • UK Long-term EAL: 0.1 mg/m³ (24-hour mean) [1] [2]. | Information limited in search results. | Information limited in search results. |
The key toxicity studies for MEA involve inhalation exposure in animals. Here is a summary of the experimental protocols and findings from pivotal research.
| Study Aspect | Sub-Chronic Inhalation Study (Weeks et al., 1960) [2] | Sub-Acute Inhalation Study (Proprietary, 1988) [2] |
|---|---|---|
| Objective | Investigate effects of continuous long-term exposure. | Investigate systemic and local respiratory tract effects. |
| Test System | • Beagle dogs • Guinea pigs • Rats | Wistar rats (5 males, 5 females per group) | | Exposure Regimen | • High Dose: 66-102 ppm (167.6-259.1 mg/m³) for 24-90 days. • Mid Dose: 12-26 ppm (30.5-66.0 mg/m³) for 90 days. • Low Dose: 5-6 ppm (12.7-15.2 mg/m³) for 40-60 days. | Aerosol at 10, 50, or 150 mg/m³ for 6 hours/day, 5 days/week, for 4 weeks. | | Key Findings | • High Dose: Caused deaths in rodents; lung irritation, skin lesions, lethargy in all species. • Low Dose: Produced lethargy in rats and skin irritation in all animals. | • 150 mg/m³: Caused significant inflammation and tissue changes (squamous metaplasia) in the larynx and trachea. • 50 mg/m³: Produced mild inflammation and tissue changes in the larynx. • 10 mg/m³ (NOAEC): No adverse effects observed. |
The precise molecular targets of MEA in the body are not fully detailed in the search results. However, its high reactivity as a base is known to cause direct irritation. The diagram below outlines a generalized workflow for assessing its toxicity, based on the types of studies conducted.
This diagram illustrates the interconnected experimental approaches, including both in vivo and in vitro studies, used to evaluate the toxicity of Monoethanolamine (MEA) and inform safety guidelines.
For researchers and drug development professionals, the following points are crucial:
Irritant